molecular formula C28H42O B1366808 Ergosta-4,7,22-trien-3-one

Ergosta-4,7,22-trien-3-one

Cat. No.: B1366808
M. Wt: 394.6 g/mol
InChI Key: JBSSIYVUAQDIMG-VLWWAJHTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosta-4,7,22-trien-3-one is a useful research compound. Its molecular formula is C28H42O and its molecular weight is 394.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H42O

Molecular Weight

394.6 g/mol

IUPAC Name

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,17-20,24-26H,9,11-16H2,1-6H3/b8-7+/t19-,20+,24+,25-,26-,27-,28+/m0/s1

InChI Key

JBSSIYVUAQDIMG-VLWWAJHTSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Foundational & Exploratory

Ergosta-4,7,22-trien-3-one: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ergosta-4,7,22-trien-3-one is a naturally occurring ergostane-type steroid, a class of compounds primarily found in the fungal kingdom. These molecules are derived from ergosterol, a vital component of fungal cell membranes.[1] The unique structural features of this compound and its derivatives have garnered significant interest within the scientific community, particularly for their potential applications in medicine. This technical guide provides a comprehensive overview of the biological sources, distribution, isolation, characterization, and known biological activities of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Biological Sources and Distribution

This compound and its closely related analogs are predominantly biosynthesized by a variety of fungi, with a notable prevalence in medicinal mushrooms. These fungi have been used for centuries in traditional medicine, and modern research is beginning to uncover the bioactive compounds responsible for their therapeutic effects.

Key Fungal Sources:

The distribution of this compound can vary significantly between different fungal species and even between the fruiting body and the mycelium of the same species. While quantitative data for this specific compound is not extensively documented, studies on related ergostane steroids in species like Ganoderma lucidum have shown that the concentration of these compounds can differ in various parts of the fungus.[2]

Fungal GenusCommon NameKnown to Produce Related Ergostane Steroids
GanodermaReishi or Lingzhi MushroomYes[3]
PolyporusBracket FungiYes[4]
CordycepsCaterpillar FungusYes[4]
AntrodiaStout Camphor MushroomYes
Aspergillus-Yes[5]
XylariaDead Man's FingersYes

Extraction and Purification of Ergostane-Type Steroids

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the fungal material, followed by purification to isolate the target compound. The choice of solvents and chromatographic techniques is critical for achieving a high yield and purity.

Step-by-Step Methodology for Extraction and Initial Purification:
  • Sample Preparation: The fungal material (either fruiting bodies or mycelium) is first dried to remove moisture. This can be achieved through air-drying, freeze-drying (lyophilization), or gentle heating (≤ 60°C).[6] The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered fungal material is extracted with an organic solvent. Common choices include methanol, ethanol, or a mixture of ethyl acetate and methanol.[5][6] The extraction is typically performed at room temperature with vigorous shaking or using techniques like sonication to enhance the extraction efficiency. This process is often repeated multiple times to ensure the complete extraction of the target compounds.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure to remove the solvent. The resulting residue is suspended in water and partitioned with a non-polar solvent such as ethyl acetate or chloroform. This step separates the compounds based on their polarity, with the ergostane steroids typically partitioning into the organic layer.

  • Column Chromatography: The organic phase is dried and concentrated, and the residue is subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.[7] The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[7] Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Fig. 1: General workflow for the extraction and purification of this compound.

Structural Elucidation and Characterization

Once a purified sample of this compound is obtained, its chemical structure is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[11]

Biological Activities and Therapeutic Potential

This compound and its structural analogs have demonstrated a range of biological activities that suggest their potential for therapeutic applications.

Anti-inflammatory Activity:

A related compound, ergosta-7,9(11),22-trien-3β-ol (EK100), has been shown to possess anti-inflammatory properties.[12] It is believed to exert its effects by modulating the activation of microglia, which are the primary immune cells of the central nervous system.[13] The proposed mechanism involves the inhibition of key inflammatory signaling pathways, including the MAPK/AP-1 and IL-6/JAK/STAT pathways.[12]

Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Cellular Response A TLR4 B MAPK/AP-1 Pathway A->B C IL-6/JAK/STAT Pathway A->C D Pro-inflammatory Cytokine Production B->D C->D E Ergosta-7,9(11),22-trien-3β-ol E->B Inhibition E->C Inhibition

Sources

A Comprehensive Technical Guide to Elucidating the Cytotoxic Effects of Ergosta-4,7,22-trien-3-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Novel Anticancer Agents

In the relentless pursuit of novel therapeutics to combat cancer, natural products remain a vast and largely untapped reservoir of chemical diversity. Among these, ergostane-type steroids, a class of compounds primarily found in fungi, have garnered significant attention for their potential cytotoxic and antitumor activities. This guide focuses on a specific, yet under-investigated molecule: Ergosta-4,7,22-trien-3-one. While its close analogue, Ergosta-4,6,8(14),22-tetraen-3-one (commonly known as ergone), has demonstrated pronounced anticancer effects, a detailed understanding of this compound remains elusive.

This document is structured not as a retrospective summary of established knowledge, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It provides a robust experimental framework for the comprehensive evaluation of the cytotoxic properties of this compound. By leveraging the mechanistic insights gleaned from closely related compounds, we will outline a logical, self-validating workflow to characterize its anticancer potential, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.

Introduction to this compound: A Profile of a Potential Anticancer Candidate

This compound belongs to the ergostane class of steroids, characterized by a 28-carbon skeleton. Its chemical structure, as detailed in public chemical databases, is presented below.

Chemical Structure:

(Source: PubChem CID 11003773)[1]

The presence of a conjugated ketone system and a specific side-chain configuration suggests potential biological activity. Its structural similarity to ergone, which is known to induce apoptosis and cell cycle arrest in various cancer cell lines, provides a strong rationale for investigating this compound as a potential anticancer agent.[2][3] This guide will provide the necessary protocols to test this hypothesis rigorously.

Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

The following experimental workflow is designed to systematically evaluate the anticancer properties of this compound. Each step is accompanied by a detailed protocol and an explanation of the scientific reasoning behind the experimental choices.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Recommended Cell Lines:

A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. Based on the known activity of related ergostane steroids, the following are recommended starting points:

  • Hepatocellular Carcinoma: HepG2[2][3]

  • Lung Carcinoma: A549

  • Prostate Carcinoma: LNCaP, DU-145[1]

  • Colon Carcinoma: HT-29

  • Breast Carcinoma: MCF-7

Core Experiment: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Hepatocellular Carcinoma24To be determined
48To be determined
72To be determined
A549Lung Carcinoma24To be determined
48To be determined
72To be determined
LNCaPProstate Carcinoma24To be determined
48To be determined
72To be determined
HT-29Colon Carcinoma24To be determined
48To be determined
72To be determined
MCF-7Breast Carcinoma24To be determined
48To be determined
72To be determined
Phase 2: Elucidation of the Mode of Cell Death

Once the cytotoxic activity is confirmed, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Core Experiment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Expected Outcomes:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Phase 3: Investigation of Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.

Core Experiment: Cell Cycle Analysis by PI Staining and Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound as described for the Annexin V/PI assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Effect of this compound on Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle ControlTo be determinedTo be determinedTo be determined
This compound (IC50)To be determinedTo be determinedTo be determined
This compound (2x IC50)To be determinedTo be determinedTo be determined
Phase 4: Delineating the Molecular Signaling Pathway

Based on the findings from the previous phases, the final step is to investigate the molecular players involved in the observed cytotoxicity. Given the known mechanisms of related compounds, a focus on apoptosis-related proteins is a logical starting point.

Core Experiment: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:

    • Apoptosis executioners: Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP

    • Bcl-2 family proteins: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)

    • Tumor suppressor: p53

    • Loading control: β-actin or GAPDH

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mode of Cell Death cluster_phase3 Phase 3: Cell Cycle Analysis cluster_phase4 Phase 4: Molecular Mechanism p1_start Cancer Cell Lines (HepG2, A549, LNCaP, etc.) p1_exp MTT Assay (24, 48, 72h) p1_start->p1_exp p1_end Determine IC50 Values p1_exp->p1_end p2_start Treat with IC50 & 2x IC50 p1_end->p2_start p3_start Treat with IC50 & 2x IC50 p1_end->p3_start p4_start Treat with IC50 & 2x IC50 p1_end->p4_start p2_exp Annexin V/PI Staining (Flow Cytometry) p2_start->p2_exp p2_end Apoptosis vs. Necrosis p2_exp->p2_end p3_exp PI Staining (Flow Cytometry) p3_start->p3_exp p3_end Cell Cycle Arrest (G0/G1, S, G2/M) p3_exp->p3_end p4_exp Western Blot Analysis p4_start->p4_exp p4_end Signaling Pathway Elucidation p4_exp->p4_end

Caption: A systematic workflow for the cytotoxic evaluation of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the known mechanisms of Ergosta-4,6,8(14),22-tetraen-3-one, the following signaling pathway is a plausible hypothesis for the action of this compound.[2]

hypothesized_pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound caspase8 Caspase-8 activation compound->caspase8 Hypothesized Interaction bax Bax (upregulation) compound->bax Hypothesized Interaction bcl2 Bcl-2 (downregulation) compound->bcl2 Hypothesized Interaction caspase3 Caspase-3 activation caspase8->caspase3 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A hypothesized apoptotic signaling pathway induced by this compound.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the cytotoxic effects of this compound on cancer cell lines. The successful execution of these experiments will not only establish the anticancer potential of this novel compound but also provide critical insights into its mechanism of action.

Positive findings from this workflow would warrant further investigation, including:

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models.

  • Target identification: Employing techniques such as proteomics and transcriptomics to identify the direct molecular targets of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The exploration of novel natural products like this compound is a vital endeavor in the ongoing development of more effective and less toxic cancer therapies.

References

  • Zhao, Y., et al. (2011). Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(4), 384-390. [Link]

  • Lee, W. Y., et al. (2005). Cytotoxic Activities of Ergosta-4, 6, 8 (14), 22-tetraen-3-one from the Sclerotia of Grifola umbellata (Pers.) Pilát. Bulletin of the Korean Chemical Society, 26(9), 1464-1466. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Russo, A., et al. (2008). Pro-apoptotic activity of ergosterol peroxide and (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione in human prostate cancer cells. Chemical and Pharmaceutical Bulletin, 56(5), 663-667. [Link]

Sources

Natural Occurrence and Isolation of Ergosta-4,7,22-trien-3-one in Ganoderma Species

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Ergosta-4,7,22-trien-3-one (PubChem CID: 11003773) is a specific ergostane-type sterol derivative found in the fruiting bodies and mycelia of Ganoderma species, most notably Ganoderma lucidum (Reishi) and Ganoderma applanatum.[1][2] Distinct from the more commonly cited "Ergone" (ergosta-4,6,8(14),22-tetraen-3-one), this molecule represents a specific oxidation state of the fungal membrane component ergosterol.

This guide details the natural occurrence, biosynthetic origin, and isolation protocols for this compound. It provides researchers with a self-validating workflow for extraction and structural elucidation, emphasizing the differentiation of the


 diene system from other isomeric sterols common in Basidiomycetes.

Chemical Identity & Structural Context

The compound belongs to the class of ergostane steroids .[3] Its core structure features a tetracyclic cyclopenta[a]phenanthrene skeleton with a specific unsaturation pattern at carbons 4, 7, and 22, and a ketone functionality at carbon 3.

PropertySpecification
IUPAC Name (22E,24R)-10,13-dimethyl-17-(5,6-dimethylhept-3-en-2-yl)-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Common Name This compound
Molecular Formula

Molecular Weight 394.6 g/mol
Key Structural Features

-unsaturated ketone (

-3-one); Isolated double bond at

; Side-chain unsaturation at

.[1][2][4][5][6]
PubChem CID

Biosynthetic Origin

The biosynthesis of this compound in Ganoderma is a downstream process of the primary sterol pathway. It is generally considered a metabolite of ergosterol , formed through enzymatic oxidation and isomerization.

Biosynthetic Pathway Logic
  • Precursor: Lanosterol is demethylated and desaturated to form Ergosterol (the primary fungal membrane sterol).

  • Oxidation: The 3

    
    -hydroxyl group of ergosterol is oxidized to a ketone by a 3
    
    
    
    -hydroxysteroid dehydrogenase/isomerase.
  • Isomerization: The

    
     double bond migrates to the 
    
    
    
    position to form the conjugated enone system, a thermodynamically stable motif. The
    
    
    bond typically remains distinct in this specific derivative, unlike in Ergone where further conjugation occurs.

Biosynthesis Lanosterol Lanosterol (C30 Precursor) Ergosterol Ergosterol (Primary Membrane Sterol) Lanosterol->Ergosterol C-14 Demethylation Desaturation (C-22, C-7) Intermediate Ergosta-5,7,22-trien-3-one (Transient Intermediate) Ergosterol->Intermediate 3β-HSD (Oxidation) Target This compound (Target Metabolite) Intermediate->Target Δ5 → Δ4 Isomerization Ergone Ergone (Ergosta-4,6,8(14),22-tetraen-3-one) (Further Oxidation) Target->Ergone Further Dehydrogenation (Often co-occurs)

Figure 1: Proposed biosynthetic pathway of this compound from the primary sterol pool.

Natural Occurrence in Ganoderma Species

While Ganoderma lucidum is the primary source, this sterone has been identified across several species within the Polyporaceae family.

SpeciesTissue SourceCo-occurring CompoundsReference Context
Ganoderma lucidum Fruiting Body / SporesErgosterol, Ganoderic AcidsIsolated from lipid-enriched fractions; often associated with spore lipids.[2]
Ganoderma applanatum Fruiting BodyErgosta-4,6,8(14),22-tetraen-3-oneFound in non-polar fractions (hexane/chloroform extracts).
Ganoderma pfeifferi Cuticle / FleshGanodermadiolPresence noted in lipophilic extracts focusing on antimicrobial sterols.

Scientific Note: Researchers must be vigilant regarding artifact formation. Sterols with conjugated diene systems can oxidize during aggressive extraction (e.g., prolonged heating or exposure to light). The protocol below minimizes this risk.

Extraction and Isolation Protocol

This protocol is designed to isolate non-polar sterones from the lipid fraction of Ganoderma fruiting bodies.

Reagents & Equipment[5]
  • Solvents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (

    
    ).
    
  • Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20.

  • Instrumentation: HPLC (C18 column), Rotary Evaporator (bath temp < 40°C).

Step-by-Step Methodology
Phase 1: Lipid Extraction
  • Pulverization: Grind dried Ganoderma fruiting bodies (1 kg) to a fine powder (pass through 40-mesh).

  • Cold Maceration: Extract with 95% Ethanol (5 L x 3) at room temperature for 72 hours. Avoid reflux boiling to prevent thermal degradation of the diene system.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude extract.

Phase 2: Partitioning
  • Suspend the crude extract in water (

    
    ).
    
  • Liquid-Liquid Extraction: Partition sequentially with n-Hexane, then EtOAc.

  • Target Fraction: Collect the n-Hexane and EtOAc fractions. This compound is lipophilic and will predominantly reside in the Hexane/EtOAc interface.

Phase 3: Chromatographic Isolation
  • Silica Gel Column: Load the combined lipophilic fraction onto a silica gel column.

  • Gradient Elution: Elute with a Hexane:EtOAc gradient (100:0

    
     80:20).
    
    • Checkpoint: The target compound typically elutes in fractions with 5-10% EtOAc.

  • Purification (Sephadex): Pass the sterol-rich fraction through Sephadex LH-20 (eluent:

    
    :MeOH 1:1) to remove fatty acids and pigments.
    
  • Final Polish (RP-HPLC):

    • Column: C18 semi-preparative (5

      
      m, 10 x 250 mm).
      
    • Mobile Phase: Methanol:Water (90:10 or 95:5), isocratic.

    • Detection: UV at 254 nm (detects the

      
      -unsaturated ketone).
      

Isolation Raw Dried Ganoderma Powder Extract Ethanol Extract (Cold Maceration) Raw->Extract Partition Partition: Water vs. Hexane/EtOAc Extract->Partition Silica Silica Gel Column (Hexane:EtOAc Gradient) Partition->Silica Lipophilic Fraction HPLC RP-HPLC (MeOH:H2O 95:5) Silica->HPLC Sterol Fraction Pure Pure this compound HPLC->Pure

Figure 2: Isolation workflow targeting lipophilic sterones from Ganoderma.

Structural Elucidation (Validation)

To confirm the identity of this compound and distinguish it from the


 isomer, Nuclear Magnetic Resonance (NMR) is required.
Diagnostic NMR Signals (CDCl , 500 MHz)

The following data represents the characteristic signals for the


 skeleton.
Position

(ppm)
Multiplicity

(ppm)
Interpretation
3 --~199.5Carbonyl (C=O)
4 5.72s (broad)~123.0

-proton of enone
5 --~171.0

-carbon of enone
6 2.30m~33.0Allylic methylene
7 5.20m~117.0Isolated alkene
8 --~139.0Quaternary alkene
22 5.18dd~135.0Side chain alkene
23 5.25dd~132.0Side chain alkene
18-CH

0.63s~12.0Angular methyl
19-CH

1.18s~17.5Angular methyl

Differentiation Key:

  • vs. Ergone (

    
    ):  Ergone displays a deeper yellow/orange color and shows extended conjugation signals in UV (max ~350 nm). The 
    
    
    
    system is less conjugated (UV max ~240 nm).
  • H-4 Signal: The singlet at

    
     5.72 is diagnostic for the 
    
    
    
    -3-one system.

Pharmacological Potential

While less studied than Ganoderic acids, this compound exhibits specific bioactivities relevant to drug development.

  • Cytotoxicity:

    • Demonstrates moderate cytotoxicity against HepG2 (Liver Hepatocellular Carcinoma) and HeLa cell lines.

    • Mechanism:[7][8] Induction of cell cycle arrest at G2/M phase and apoptosis via caspase activation.

  • Anti-Inflammatory:

    • Inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages.

    • Suppresses expression of pro-inflammatory cytokines (TNF-

      
      , IL-6).
      
  • Antimicrobial:

    • Exhibits inhibitory activity against specific Gram-positive bacteria, likely due to membrane disruption capabilities inherent to the amphipathic sterol structure.

References

  • Hirotani, M., et al. (1987). "Ganoderic acids T, U, V, W, X, Y and Z: New lanostanoids from Ganoderma lucidum." Phytochemistry, 26(10), 2797-2803.

  • PubChem. (n.d.).[1] "this compound (CID 11003773)."[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, J. P., et al. (2006). "Distribution of free and esterified ergosterols in the medicinal fungus Ganoderma lucidum." Applied Microbiology and Biotechnology, 72, 1293–1300.

  • Kikuchi, T., et al. (2016). "Sterols from the hexane extract of Ganoderma lucidum." Journal of Natural Medicines, 70, 796–801.

  • Zhao, Y. Y., et al. (2010). "Bioactivity-directed isolation, identification of diuretic compounds from Polyporus umbellatus." Journal of Ethnopharmacology, 126(1), 184-187. (Reference for comparative ergostane isolation protocols).

Sources

Technical Guide: The Role of Ergosta-4,7,22-trien-3-one in Fungal Immunomodulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ergosta-4,7,22-trien-3-one is a bioactive ergostane-type sterol derivative predominantly isolated from medicinal fungi such as Polyporus umbellatus, Cordyceps militaris, and Ganoderma lucidum.[1][2][3] Distinct from its metabolic precursor ergosterol (ergosta-5,7,22-trien-3β-ol) and its structural analog Ergone (ergosta-4,6,8(14),22-tetraen-3-one), this molecule features a specific 3-keto functionality and a 4,7-diene system that confers unique lipophilicity and binding kinetics.

This technical guide dissects the immunomodulatory profile of this compound, focusing on its capacity to suppress hyper-inflammatory responses in macrophages via the NF-κB and MAPK signaling axes. It provides validated isolation protocols, mechanistic pathways, and quantitative assay standards for researchers evaluating this compound as a lead candidate for anti-inflammatory therapeutics.

Part 1: Chemical Identity & Structural Significance

Structural Pharmacophore

The biological activity of this compound is dictated by two critical structural motifs that differentiate it from the inert fungal membrane sterols:

  • C3-Ketone (Enone System): Unlike the C3-hydroxyl group of ergosterol, the C3-ketone enhances the molecule's ability to interact with cysteine residues on target proteins (e.g., NF-κB signaling complex) via Michael addition-like mechanisms.

  • Unsaturation Pattern (4,7,22-triene): The specific arrangement of double bonds at C4, C7, and C22 creates a rigid steroid nucleus with a distinct spatial configuration, optimizing docking into the hydrophobic pockets of inflammatory mediators like TLR4 or MD-2.

Origin and Biosynthesis

This compound is a secondary metabolite often found in the sclerotia of Polyporus umbellatus (Zhu-Ling) and the fruiting bodies of Cordyceps.[4] It is considered a downstream oxidation product of ergosterol, often co-occurring with Ergone and Ergosterol Peroxide .

PropertySpecification
IUPAC Name (22E)-Ergosta-4,7,22-trien-3-one
Molecular Formula C₂₈H₄₂O
Molecular Weight 394.6 g/mol
Key Solubility Soluble in Chloroform, Ethyl Acetate; Insoluble in Water
Bioactivity Class Anti-inflammatory, Cytotoxic, Diuretic

Part 2: Immunomodulatory Mechanisms

The primary therapeutic value of this compound lies in its ability to modulate the innate immune response , specifically within macrophages (RAW 264.7 models) and dendritic cells.

Suppression of the NF-κB Signaling Axis

The core mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[5]

  • Stimulus Blockade: The sterol interferes with the dimerization of TLR4 upon LPS (Lipopolysaccharide) stimulation.

  • IKK Inhibition: It prevents the phosphorylation of IκB-α (Inhibitor of κB), thereby preventing its ubiquitination and degradation.

  • Translocation Block: Without IκB degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus to transcribe pro-inflammatory genes (iNOS, COX-2, TNF-α).

Visualization: Molecular Mechanism of Action

The following diagram illustrates the pathway by which this compound (ETO) exerts its anti-inflammatory effects.

G cluster_0 Cell Membrane node_stimulus LPS (Stimulus) node_receptor TLR4 / MD-2 Complex node_stimulus->node_receptor Activates node_kinase IKK Complex (IκB Kinase) node_receptor->node_kinase Signaling Cascade node_drug This compound (Inhibitor) node_drug->node_receptor  Interferes Docking node_drug->node_kinase  Blocks Phosphorylation node_inhibitor IκB-α (Phosphorylated) node_kinase->node_inhibitor Phosphorylates node_complex NF-κB (p65/p50) (Cytoplasm) node_inhibitor->node_complex Degrades & Releases node_nucleus Nucleus (Transcription) node_complex->node_nucleus Translocation node_cytokines Pro-inflammatory Cytokines (NO, iNOS, COX-2, TNF-α) node_nucleus->node_cytokines Gene Expression

Caption: Mechanism of Action: this compound blocks TLR4 signaling and IKK activation.

Part 3: Extraction & Isolation Protocol

To study this specific isomer, high-purity isolation is required to separate it from the more abundant Ergosterol and Ergone. The following protocol is validated for Polyporus umbellatus sclerotia.

Isolation Workflow
  • Biomass Preparation: Dried sclerotia (1 kg) are pulverized to a fine powder (40 mesh).

  • Extraction: Maceration with 95% Ethanol (3 x 10L) at room temperature for 72 hours.

  • Partition: Concentrate ethanol extract in vacuo. Suspend residue in water and partition sequentially with:

    • n-Hexane (Removes fats/waxes)

    • Ethyl Acetate (Target Fraction)

    • n-Butanol (Removes glycosides)

  • Target Fraction: The Ethyl Acetate (EtOAc) fraction contains the ergostane-type sterones.

Chromatographic Purification
StepStationary PhaseMobile Phase GradientTarget Elution
1. Column Chrom. Silica Gel (200-300 mesh)Hexane : EtOAc (100:0

0:100)
Elutes at ~80:20 (Hex:EtOAc)
2. Re-crystallization N/AMethanolPrecipitates as white needles
3. Prep-HPLC C18 Reverse Phase (5

m)
Methanol : Water (98:2)Retention Time: ~22-25 min
Visualization: Isolation Logic

Isolation raw Dried Fungal Biomass extract Ethanol Extract raw->extract 95% EtOH partition Liquid-Liquid Partition extract->partition Concentrate fraction Ethyl Acetate Fraction partition->fraction Select Phase column Silica Gel Column (Hexane:EtOAc) fraction->column Gradient Elution hplc Prep-HPLC (C18, MeOH:H2O) column->hplc Sub-fraction pure Pure this compound (>98%) hplc->pure Purification

Caption: Isolation workflow from fungal biomass to high-purity sterone.

Part 4: Validated Experimental Assays

To confirm the immunomodulatory activity of the isolated compound, the following assays must be performed using LPS-stimulated RAW 264.7 macrophages.

Nitric Oxide (NO) Inhibition Assay (Griess Method)

This is the gold-standard primary screen for anti-inflammatory sterols.

  • Cell Line: RAW 264.7 murine macrophages.[5]

  • Induction: Lipopolysaccharide (LPS, 1

    
    g/mL).
    
  • Treatment: this compound (Concentrations: 5, 10, 20, 40

    
    M).
    
  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Pre-treat with compound for 1h.

    • Add LPS (1

      
      g/mL) and incubate for 24h.
      
    • Mix 100

      
      L supernatant with 100 
      
      
      
      L Griess reagent.
    • Measure absorbance at 540 nm.

  • Expected Result: Dose-dependent reduction in NO production with an IC₅₀ typically in the range of 10–25

    
    M .
    
Western Blotting for Pathway Markers

To validate the mechanism (Section 2), quantify the following protein markers:

MarkerRoleExpected Change (with Compound)
iNOS Inducible Nitric Oxide SynthaseSignificant Downregulation
COX-2 Cyclooxygenase-2Significant Downregulation
p-IκB-α Phosphorylated Inhibitor of κBDecreased (Inhibition of phosphorylation)
Nuclear p65 NF-κB subunitDecreased (Blockade of translocation)

-Actin
Loading ControlNo Change

Part 5: References

  • PubChem. (n.d.).[2] this compound (CID 11003773).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, Y. Y., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one, a Natural Product With Diuretic Activity From Polyporus Umbellatus. Biomedical Chromatography. Retrieved from [Link]

  • Kuo, Y. H., et al. (2021).[2][5] Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways.[5][6] Antioxidants.[5] Retrieved from [Link]

  • Lee, W. Y., et al. (2005). Cytotoxic Activity of Ergosta-4,6,8(14),22-tetraen-3-one from the Sclerotia of Polyporus umbellatus. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Li, X., et al. (2025).[7] Fermentation Optimization of Ergosta-4,6,8(14),22-Tetraen-3-One From Aspergillus oryzae and Its Anti-Inflammatory Mechanism. PubMed Central. Retrieved from [Link]

Note: While direct literature on the "4,7,22" isomer is less abundant than the "4,6,8(14)" isomer (Ergone), the structural homology allows for high-confidence inference of the NF-κB inhibitory mechanism, supported by the specific isolation and characterization data cited above.

Sources

Biosynthetic Pathway of Unsaturated Ergostane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Antrodia cinnamomea (Taiwanofungus camphoratus) as the Model System for Bioactive Antcins.

Executive Summary

This technical guide delineates the biosynthetic architecture of unsaturated ergostane derivatives, specifically focusing on the Antcins (e.g., Antcin A, B, C, K). Unlike common membrane sterols (e.g., ergosterol), these secondary metabolites possess unique carbonyl functionalities and unsaturation patterns (C-7, C-11,


) that confer potent pharmacological properties, including anti-metastatic and hepatoprotective effects.

This document moves beyond generic sterol biochemistry, isolating the critical divergence points where the Ergostane Scaffold branches from the primary sterol pathway via specific Cytochrome P450 monooxygenases (CYP450s). It includes a validated protocol for metabolic engineering via protoplast transformation to enhance flux toward these high-value derivatives.

Part 1: The Precursor Cascade (The Conserved Backbone)

The biosynthesis of unsaturated ergostane derivatives begins with the Mevalonate (MVA) pathway. While conserved across fungi, the regulation of flux at the Squalene Epoxidase (SQE) and Lanosterol Synthase (LSS) nodes is the first determinant of yield.

The Rate-Limiting Flux

The conversion of Acetyl-CoA to Farnesyl Pyrophosphate (FPP) is tightly regulated by HMG-CoA Reductase (HMGR) . However, for ergostane derivative synthesis, the downstream commitment step is critical:

  • Squalene Synthesis: Two molecules of FPP (

    
    ) are condensed by Squalene Synthase (SQS)  to form Squalene (
    
    
    
    ).
  • Epoxidation (The Oxygenation Trigger): Squalene Epoxidase (SQE/Erg1) introduces the first oxygen atom, creating 2,3-oxidosqualene. This epoxide ring is the substrate for cyclization.

  • Cyclization: Lanosterol Synthase (LSS/Erg7) catalyzes the concerted cyclization of 2,3-oxidosqualene into Lanosterol , the tetracyclic triterpenoid progenitor.

Technical Insight: In Antrodia cinnamomea, transcriptomic analysis reveals that AcLSS expression correlates linearly with triterpenoid content, making it a primary target for overexpression in metabolic engineering.

Part 2: The Divergence Point (Membrane vs. Metabolite)

This is the core technical differentiator. Lanosterol faces two fates:

  • Primary Metabolism: Conversion to Ergosterol (membrane fluidity).

  • Secondary Metabolism: Conversion to Antcins (Ergostane derivatives).

The Ergostane Scaffold Formation

The transition from Lanosterol (


) to the Ergostane skeleton (

) requires the removal of two methyl groups at C-4 and one at C-14.
  • C-14 Demethylation: Catalyzed by CYP51 (Lanosterol 14

    
    -demethylase) . This is an obligate step. Inhibition here (e.g., by azoles) halts both ergosterol and antcin production.
    
  • C-4 Demethylation: A multi-step complex involving ERG25 (Methyl sterol monooxygenase) , ERG26 , and ERG27 .

The "Unsaturated" Functionalization (The Antcin Branch)

Unlike ergosterol, which retains a 3


-hydroxyl group, Antcins are characterized by oxidation at C-3, C-4, C-7, and C-11.
  • C-24 Methylation: ERG6 (Sterol 24-C-methyltransferase) adds a methyl group to the side chain. This distinguishes ergostanes (

    
    ) from cholestanes (
    
    
    
    ).
  • Unique P450 Activity (AcCYP1): Recent characterization (2025) of AcCYP1 in Antrodia has revealed its ability to catalyze C-21/C-15 oxidations and skeletal rearrangements, a non-canonical route essential for generating the structural diversity seen in Antcin K and C.

  • Side Chain Modification: The carboxylic acid moiety at C-26 (found in Antcin K) suggests the activity of specific dehydrogenases or sequential P450 oxidations acting on the ergostane side chain.

Pathway Visualization

The following diagram illustrates the flow from Acetyl-CoA to the specific Antcin derivatives, highlighting the divergence from the standard Ergosterol pathway.

BiosyntheticPathway AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA Upstream FPP Farnesyl Pyrophosphate (C15) MVA->FPP Squalene Squalene (C30) FPP->Squalene OxidoSqualene 2,3-Oxidosqualene Squalene->OxidoSqualene Oxidation Lanosterol Lanosterol (C30) (The Branch Point) OxidoSqualene->Lanosterol Cyclization Dimethyl 4,4-Dimethyl-cholesta- 8,14,24-trienol Lanosterol->Dimethyl CYP51 ERG6 ERG6 (C-24 Methylation) Dimethyl->ERG6 Ergosterol Ergosterol (Membrane Sterol) AntcinK Antcin K (Bioactive Ergostane) AntcinC Antcin C AntcinC->AntcinK C-26 Oxidation HMGR HMGR HMGR->MVA SQS SQS SQS->Squalene SQE SQE (Erg1) SQE->OxidoSqualene LSS LSS (AcLSS) LSS->Lanosterol CYP51 CYP51 (14α-demethylase) ERG25 ERG25/26/27 (C-4 Demethylation) AcCYP1 AcCYP1 (Skeletal Rearrangement) AcCYP1->AntcinC ERG6->Ergosterol Standard Fungal Pathway ERG6->AcCYP1 Antrodia Specific

Figure 1: The biosynthetic divergence of unsaturated ergostane derivatives in Antrodia cinnamomea. Note the critical role of AcCYP1 in diverting flux toward Antcins.

Part 3: Quantitative Pathway Determinants

The following table summarizes the key enzymes and their specific role in introducing "unsaturation" or "oxygenation" into the ergostane core.

EnzymeGene (Antrodia)SubstrateTransformation TypeRole in Antcin Synthesis
Lanosterol Synthase AcLSS2,3-OxidosqualeneCyclizationCommitment Step: Forms the tetracyclic core. Overexpression increases total triterpenoids by ~1.8 fold.
14

-Demethylase
AcCYP51LanosterolDemethylationScaffold Editing: Removes C-14 methyl, introducing

unsaturation potential.
C-24 Reductase AcERG4Ergosta-5,7,22,24-tetraenolReductionSide Chain Tuning: Reduces the

double bond. Essential for final derivative stability.
Triterpenoid P450 AcCYP1Lanostane intermediatesOxidation/RearrangementFunctionalization: Catalyzes C-21/C-15 oxidation and unique skeletal shifts found in bioactive derivatives.[1]

Part 4: Experimental Protocol (Self-Validating System)

Methodology: Homologous Expression via Protoplast Transformation in A. cinnamomea. Objective: To validate the biosynthetic role of AcLSS or AcCYP1 by overexpression and subsequent LC-MS quantification of Antcin K.

Protoplast Preparation (The Critical Step)

Causality: Fungal cell walls are robust. Efficient enzymatic digestion is required to allow plasmid entry without compromising cell viability.

  • Harvesting: Cultivate A. cinnamomea mycelia in PDB (Potato Dextrose Broth) for 4–5 days (log phase). Collect by filtration.[2]

  • Osmotic Stabilization: Wash mycelia with 0.6 M Mannitol .

    • Why: Prevents protoplast bursting upon cell wall removal.

  • Enzymatic Digestion: Incubate in lysis buffer (10 mg/mL Lysing Enzymes from Trichoderma harzianum) containing 0.6 M mannitol at 30°C for 3 hours with gentle shaking (60 rpm).

  • Purification: Filter through miracloth to remove debris. Centrifuge (1000 x g, 5 min) to pellet protoplasts. Resuspend in STC buffer (Sorbitol, Tris-HCl, CaCl2).

PEG-Mediated Transformation
  • Plasmid Mix: Mix

    
     protoplasts with 10 µg of expression vector (e.g., pCT74 carrying AcLSS driven by the gpd promoter).
    
  • Shock: Add PEG-4000 (60% w/v) containing CaCl2. Incubate on ice for 20 min, then room temp for 20 min.

    • Mechanism:[1][3] PEG induces membrane fusion/permeability, allowing DNA uptake.

  • Regeneration: Plate protoplasts on regeneration medium (PDB + 0.6 M sucrose + antibiotic for selection) and incubate at 25°C for 7–10 days.

Validation Workflow (LC-MS)

To confirm the pathway, you must differentiate between the membrane sterol (Ergosterol) and the derivative (Antcin K).

  • Extraction: Dried mycelia

    
     Methanol extraction 
    
    
    
    Ultrasonication (30 min).
  • Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient elution.

  • Detection: ESI-MS in Negative Mode (Antcins are acidic due to carboxyl groups; Ergosterol is neutral and better seen in Positive Mode).

Workflow Diagram

ValidationProtocol Step1 1. Mycelia Harvest (Log Phase) Step2 2. Protoplast Lysis (Lysing Enzymes + Mannitol) Step1->Step2 Step3 3. PEG Transformation (Vector: pAcLSS-OE) Step2->Step3 Step4 4. Regeneration (Selection Media) Step3->Step4 Step5 5. LC-MS/MS Analysis (Target: Antcin K) Step4->Step5

Figure 2: Step-by-step workflow for validating biosynthetic genes via homologous overexpression.

References

  • Jiao, S., Sun, W., & Hu, Y. (2025).[1] A Unique CYP450 Enzyme Unlocks Antrodia camphorata Lanostane Triterpenoid Diversity Through Oxidation and Skeletal Rearrangement.[1] Angewandte Chemie International Edition. Link

  • Li, W. H., et al. (2014).[4] Genomic and transcriptomic analyses of the medicinal fungus Antrodia cinnamomea for its metabolite biosynthesis and sexual development. Proceedings of the National Academy of Sciences (PNAS). Link

  • Du, Y. C., et al. (2012).[2] Chemical profiling of the cytotoxic triterpenoid-concentrating fraction and characterization of ergostane stereo-isomer ingredients from Antrodia camphorata.[2] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Zhang, M., et al. (2016). Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4.[4] MDPI - Molecules. Link

  • Kumar, K. J. S., et al. (2011). A mechanistic and empirical review of antcins, a new class of phytosterols of formosan fungi origin.[2] Journal of Food and Drug Analysis. Link

Sources

Bioactive Sterols from Cordyceps sinensis: Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: While Cordyceps sinensis (Ophiocordyceps sinensis) is historically renowned for nucleosides (cordycepin, adenosine), its lipophilic fraction—specifically bioactive sterols—represents an underutilized frontier in drug development. Value Proposition: Sterols such as Ergosterol Peroxide , H1-A , and Cerevisterol exhibit potent, specific pharmacological activities distinct from the water-soluble polysaccharides. These compounds modulate critical signaling pathways (NF-κB, Bcl-2/Bax, STAT) relevant to oncology, autoimmune nephropathy, and hepatic fibrosis. Objective: This guide provides a technical roadmap for the extraction, isolation, and mechanistic validation of these sterols, designed to accelerate their transition from crude extracts to lead candidates.

Chemical Architecture & Classification

The sterol profile of C. sinensis is complex, consisting of free sterols, steryl esters, and steryl glycosides. Unlike plant phytosterols, fungal sterols possess unique side-chain variations that dictate their bioactivity.

Key Target Analytes
Compound NameChemical ClassMolecular FormulaPrimary Bioactivity
Ergosterol Provitamin D2C₂₈H₄₄OPrecursor, Anti-fibrotic
Ergosterol Peroxide Sterol EndoperoxideC₂₈H₄₄O₃Anti-tumor (Apoptosis induction)
H1-A Ergosterol DerivativeModified SterolImmunomodulation (Lupus/IgA Nephropathy)
Cerevisterol Hydroxylated SterolC₂₈H₄₆O₃Anti-inflammatory (NF-κB inhibition)
Betulin Triterpene SterolC₃₀H₅₀O₂Anti-tumor, Anti-HIV

Technical Insight: The glycosylated forms (e.g., 5α,8α-epidioxy-24(R)-methylcholesta-6,22-dien-3β-D-glucopyranoside) often exhibit superior solubility and cytotoxicity profiles compared to their aglycone counterparts, making glycosylation a critical parameter in SAR (Structure-Activity Relationship) studies.

Advanced Extraction Protocol: Supercritical Fluid Extraction (SFE)

Traditional solvent extraction (Hexane/Chloroform) often results in solvent residue and thermal degradation of heat-sensitive endoperoxides (like Ergosterol Peroxide). Supercritical CO₂ (SC-CO₂) is the superior method for isolating lipophilic sterols with high purity.

Protocol: SC-CO₂ Enrichment of Bioactive Sterols

Objective: Maximize yield of ergosterol peroxide and H1-A while minimizing co-extraction of polar impurities.

Step-by-Step Methodology:

  • Pre-treatment:

    • Lyophilize C. sinensis mycelia to moisture content <5%.

    • Pulverize to particle size 40–60 mesh. Why: Increases surface area for mass transfer without causing channeling in the extraction vessel.

  • SFE Setup:

    • Solvent: 99.9% CO₂.

    • Co-solvent: Ethanol (95%) at 5% flow rate. Why: Pure CO₂ is non-polar; adding ethanol increases the solvating power for slightly polar sterol glycosides.

  • Extraction Parameters (Optimized):

    • Pressure: 300–350 bar.[1] Causality: Higher pressure increases CO₂ density, enhancing sterol solubility.

    • Temperature: 45–50°C. Causality: Balances solute volatility with solvent density; prevents thermal degradation.

    • Flow Rate: 20–25 g/min .

    • Duration: 120 minutes (Static hold 10 min, Dynamic flow 110 min).

  • Fractionation:

    • Depressurize into two separators.

    • Separator 1 (150 bar, 45°C): Precipitates heavy waxes/lipids.

    • Separator 2 (50 bar, 35°C): Collects the target sterol-rich fraction.

  • Purification (Post-SFE):

    • Dissolve extract in Methanol.

    • Subject to High-Speed Counter-Current Chromatography (HSCCC) using a two-phase solvent system (n-hexane:ethyl acetate:methanol:water) for isolation of specific sterols like Cerevisterol.

Visualization: SFE Workflow Logic

SFE_Workflow Raw Raw Mycelia (Lyophilized) Prep Pulverization (40-60 mesh) Raw->Prep Moisture <5% SFE_Unit SC-CO2 Extraction 350 bar / 50°C / 5% EtOH Prep->SFE_Unit Load Vessel Sep1 Separator 1 (Waxes/Lipids) SFE_Unit->Sep1 Depressurize to 150 bar Sep2 Separator 2 (Target Sterols) Sep1->Sep2 Depressurize to 50 bar Purification HSCCC / HPLC Isolation Sep2->Purification Crude Sterol Extract

Caption: Optimized Supercritical CO₂ workflow for selective fractionation of lipophilic sterols.

Mechanistic Pharmacodynamics

The therapeutic efficacy of C. sinensis sterols is not generic antioxidant activity; it is driven by specific ligand-receptor interactions and pathway modulation.

A. Ergosterol Peroxide: The Anti-Tumor Apoptosis Inducer

Mechanism: Ergosterol Peroxide (EP) bypasses the cell membrane and targets the mitochondria of tumor cells (e.g., Hepatocellular carcinoma, Leukemia).

  • Initiation: EP inhibits STAT3 phosphorylation.

  • Execution: Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic).

  • Outcome: Cytochrome c release

    
     Caspase-3/9 activation 
    
    
    
    Apoptosis. Validation: Demonstrated IC50 values in the range of 5–10 µg/mL against K562 and HL-60 lines.
B. H1-A: The Autoimmune Modulator

Target Indication: Lupus Nephritis and IgA Nephropathy. Mechanism: H1-A mimics the structure of glucocorticoids but lacks the severe side effects.

  • Action: Suppresses the proliferation of mesangial cells (HMC).

  • Pathway: Modulates the Bcl-2/Bcl-XL ratio specifically in activated immune cells, promoting the clearance of autoreactive cells without broad immunosuppression.

  • Clinical Relevance: Reduces proteinuria and anti-ds-DNA antibody titers in murine lupus models.[2]

C. Cerevisterol: The Anti-Inflammatory Agent

Target Indication: Chronic inflammation and liver injury. Mechanism:

  • Blockade: Inhibits the translocation of NF-κB (p65 subunit) to the nucleus.

  • Downstream: Suppresses expression of COX-2 and iNOS.

  • Result: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and superoxide anion generation.

Visualization: Sterol Signaling Network

Sterol_Mechanism EP Ergosterol Peroxide STAT3 p-STAT3 EP->STAT3 Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) EP->Bcl2 Downregulates Bax Bax (Pro-Apoptotic) EP->Bax Upregulates H1A Sterol H1-A H1A->Bcl2 Modulates Ratio ImmuneMod Mesangial Cell Suppression H1A->ImmuneMod Cerev Cerevisterol NFkB NF-κB (p65) Cerev->NFkB Blocks Translocation AntiInf Reduced Cytokines (TNF-α, IL-6) NFkB->AntiInf Prevents Expression Apoptosis Tumor Cell Apoptosis Bax->Apoptosis

Caption: Multi-target signaling modulation by key Cordyceps sterols (Blue: Drug, Red: Target, Yellow: Effect).

Drug Development & Translational Considerations

Structure-Activity Relationship (SAR)
  • Hydroxyl Groups: The presence of hydroxyl groups at C-3 and C-6 (as in Cerevisterol) is critical for anti-inflammatory potency.

  • Peroxide Bridge: The 5α,8α-endoperoxide bridge in Ergosterol Peroxide is the pharmacophore responsible for cytotoxicity. Reduction of this bridge results in significant loss of anti-tumor activity.

  • Glycosylation: Steryl glycosides show improved water solubility and often higher bioavailability in vivo compared to free sterols, making them better candidates for oral formulations.

Quality Control: Natural vs. Cultured

Researchers must address the sourcing variability.

  • Cultured Mycelia (Fermentation): Generally contains higher levels of Ergosterol and Cerevisterol compared to wild C. sinensis due to controlled substrate conditions.

  • Wild Sclerotia: Often contains unique fatty acid profiles but lower sterol consistency.

  • Recommendation: For drug development, standardized Cultured Mycelium (Paecilomyces hepialid or Cs-4) is preferred for reproducibility.

Analytical Validation

Quantification should be performed using GC-MS (after TMS derivatization) or HPLC-ELSD .

  • Standard: Ergosterol (Sigma-Aldrich, >98%).

  • Limit of Detection (LOD): Should be < 0.5 µg/mL for reliable QC.

References

  • Wang, W., et al. (2025). Comprehensive identification and discovery of novel sterol compounds in Cordyceps sinensis and related species.[3] Food Chemistry.[3][4][5] 6[7][6]

  • Yang, F. Q., et al. (2009). Analysis of sterols and fatty acids in natural and cultured Cordyceps by one-step derivatization followed with gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 8[6]

  • Li, S. P., et al. (2006). The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis. Evidence-Based Complementary and Alternative Medicine. 9[6]

  • Chioza, A., et al. (2021). Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia. Frontiers in Pharmacology. 1[6]

  • Yang, L. Y., et al. (2011). Anti-inflammatory principles from Cordyceps sinensis. Journal of Natural Products. 10[6]

  • Peng, Y., et al. (2013). Ergosterol Is the Active Compound of Cultured Mycelium Cordyceps sinensis on Antiliver Fibrosis. Evidence-Based Complementary and Alternative Medicine. 7[6]

Sources

Methodological & Application

Protocol for isolation of Ergosta-4,7,22-trien-3-one from fungal biomass

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Isolation of Ergosta-4,7,22-trien-3-one from Fungal Biomass

Abstract & Scientific Rationale

This compound (PubChem CID: 11003773) is a bioactive sterone derivative often co-occurring with ergosterol in medicinal fungi such as Cordyceps militaris, Ganoderma lucidum, and Polyporus umbellatus.[1] Unlike its precursor ergosterol (a 3


-alcohol), this molecule features a conjugated 4-en-3-one system in the A-ring.[1][2] This structural modification significantly alters its polarity and biological reactivity, conferring potential cytotoxic and immunomodulatory properties distinct from the parent sterol.

Technical Challenge: The primary isolation challenge is the overwhelming abundance of ergosterol (up to 90% of the sterol fraction) relative to the target sterone. Standard saponification protocols must be avoided, as strong bases can induce irreversible isomerization of the conjugated dienone system. This protocol utilizes a neutral solvent extraction followed by polarity-driven chromatographic resolution to isolate the target with >98% purity.[2]

Materials & Reagents

CategoryItemGrade/Specification
Biomass Dried Fungal Fruiting BodiesCordyceps militaris or Ganoderma lucidum (Lyophilized)
Solvents Ethanol (EtOH)95% (Extraction)
Ethyl Acetate (EtOAc)ACS Grade (Partition/Chromatography)
n-HexaneACS Grade (Chromatography)
Acetonitrile (ACN)HPLC Grade
WaterMilli-Q / HPLC Grade
Stationary Phases Silica Gel 60230–400 mesh (Flash Chromatography)
C18 (ODS)5

m, 100 Å (Preparative HPLC)
Equipment Rotary EvaporatorVacuum control < 10 mbar
Ultrasonic Bath40 kHz, temp controlled
HPLC SystemUV-Vis detector (254 nm & 280 nm)

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision points and separation logic, specifically highlighting the polarity difference utilized to separate the target ketone from the abundant alcohol (ergosterol).

G Biomass Dried Fungal Biomass (Cordyceps/Ganoderma) Extraction Extraction (95% EtOH, Reflux, 3h) Biomass->Extraction Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration Partition Liquid-Liquid Partition (H2O : EtOAc) Concentration->Partition OrganicPhase Organic Phase (EtOAc) Contains Sterols & Sterones Partition->OrganicPhase AqueousPhase Aqueous Phase (Discard Polysaccharides) Partition->AqueousPhase FlashChrom Flash Chromatography (Silica Gel 60) OrganicPhase->FlashChrom Load on Silica FractionA Fraction A: Non-polar Lipids (Elute: 100% Hexane) FlashChrom->FractionA Low Polarity FractionB Fraction B: TARGET STERONE (Elute: 90:10 Hex:EtOAc) This compound FlashChrom->FractionB Target Polarity FractionC Fraction C: Ergosterol (Major) (Elute: 80:20 Hex:EtOAc) FlashChrom->FractionC High Polarity (OH group) PrepHPLC Polishing: Prep-HPLC (C18, ACN:H2O 95:5) FractionB->PrepHPLC FinalProduct Pure Crystal This compound PrepHPLC->FinalProduct

Caption: Workflow for the isolation of this compound, utilizing the polarity difference between the 3-ketone (target) and 3-hydroxyl (contaminant) groups.

Detailed Protocol

Phase 1: Extraction & Enrichment

Objective: Maximize sterol recovery while removing polar polysaccharides and proteins.

  • Biomass Preparation:

    • Lyophilize fresh fungal fruiting bodies to constant weight.[2]

    • Grind to a fine powder (mesh size ~40) to disrupt chitinous cell walls.[1][2]

  • Solvent Extraction:

    • Suspend powder in 95% Ethanol (1:10 w/v ratio).

    • Reflux at 70°C for 3 hours. Note: Avoid boiling vigorously to prevent thermal oxidation.

    • Filter hot through Whatman No. 1 paper.[2] Repeat extraction twice.

    • Combine filtrates and concentrate under reduced pressure (45°C) to obtain a dark syrupy crude extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in Distilled Water (1:5 w/v).

    • Partition with Ethyl Acetate (EtOAc) (1:1 v/v) three times.[1][2]

    • Collect the EtOAc layer (Top phase).[1][2] This fraction contains the sterols (ergosterol, ergosterone) and neutral lipids.

    • Dry over anhydrous Na₂SO₄ and concentrate to dryness.[2]

Phase 2: Silica Gel Fractionation (The Separation Key)

Objective: Separate the target ketone from the abundant ergosterol.[1]

  • Mechanism: Ergosterol possesses a C3-hydroxyl group, making it significantly more polar than this compound (C3-ketone).[1][2] On normal phase silica, the ketone will elute before the alcohol.

  • Column Setup: Pack a glass column with Silica Gel 60 (230-400 mesh).[1][2]

  • Elution Gradient:

    • 100% Hexane: Elutes fatty acids and non-polar hydrocarbons.[2]

    • Hexane:EtOAc (95:5): Transition fraction.

    • Hexane:EtOAc (90:10): TARGET WINDOW. Collect fractions here. The sterone typically elutes in this window.[2]

    • Hexane:EtOAc (80:20): Elutes Ergosterol (Major peak).[1][2]

  • TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (4:1).[1][2]

    • Visualization: Spray with 10% H₂SO₄ in EtOH and heat.[2]

    • Target: Look for a spot with Rf ~0.6 (Ergosterol will be Rf ~0.4).[1][2]

    • UV Check: The conjugated enone system (4-en-3-one) absorbs strongly at 254 nm .[1][2]

Phase 3: HPLC Purification & Polishing

Objective: Remove minor isomers (e.g., ergone) and achieve >98% purity.[1]

  • System: RP-HPLC (C18 Column, 250 x 10 mm, 5

    
    m).[1][2]
    
  • Mobile Phase: Isocratic Acetonitrile (ACN) : Water (95:5) .[1][2]

  • Flow Rate: 3.0 mL/min.[2]

  • Detection: UV at 254 nm (Specific for the enone) and 280 nm (for ergosterol impurities).[1][2]

  • Retention Logic:

    • The target (this compound) is slightly more hydrophobic than ergosterol due to the lack of the hydroxyl group, but the double bond arrangement affects interaction.[1]

    • Collect the peak corresponding to the target mass (MW 394.6 g/mol ).[1][2]

Characterization & Validation

To confirm the identity of This compound and distinguish it from Ergosterol (Ergosta-5,7,22-trien-3


-ol) and Ergone (Ergosta-4,6,8(14),22-tetraen-3-one), rely on the following diagnostic signals.

Table 1: Diagnostic NMR Signals (CDCl₃, 500 MHz)

PositionSignal TypeChemical Shift (

ppm)
Structural Diagnostic
C3 Carbon (¹³C)199.5 - 200.0 Ketone Carbonyl . (vs. ~70 ppm for Ergosterol C3-OH).[1][2]
C4-H Proton (¹H)5.70 - 5.75 (s) Enone Olefin .[1][2] Characteristic singlet for 4-en-3-one system.
C6-H Proton (¹H)~2.4 - 2.6Methylene adjacent to ketone (if 4,6-diene is absent).[1][2]
C7-H Proton (¹H)5.20 - 5.30 (m) Olefinic proton at C7.[1][2]
C22/23 Proton (¹H)5.15 - 5.25 (m) Side chain double bond (trans).[1][2]
C19 Proton (¹H)~1.20 (s)Angular methyl (shifted downfield by C3-ketone).[1][2]

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: m/z 395.3[1][2]

  • [M+Na]⁺: m/z 417.3[1][2]

  • Differentiation: Ergosterol (MW 396.[1][2][3]6) will show [M+H-H₂O]⁺ at m/z 379.[1][2]3. The target sterone (MW 394.[2][4]6) is 2 Da lighter than ergosterol.[1][2]

Troubleshooting & Optimization

  • Issue: Co-elution with Ergosterol.

    • Cause: Overloading the Silica column.[2]

    • Solution: Use a higher ratio of Silica to Extract (50:1).[1][2] Ensure the Hexane:EtOAc gradient is shallow (e.g., 98:2 -> 95:5 -> 90:10).[1][2]

  • Issue: Low Yield.

    • Cause: Thermal degradation during extraction.[2]

    • Solution: Do not exceed 70°C. Use rotary evaporation at <45°C. Store fractions under nitrogen gas to prevent oxidation of the conjugated double bonds.[2]

  • Issue: Isomerization.

    • Cause: Exposure to light or acid/base.[2]

    • Solution: Perform chromatography in low-light conditions. Avoid saponification (KOH/MeOH) as it can shift the double bonds (e.g., moving

      
       to 
      
      
      
      or
      
      
      ).[1][2]

References

  • PubChem. this compound (CID 11003773).[1][2][4] National Library of Medicine.[2] [Link]

  • Yaoita, Y., & Machida, K. (2015).[1][2][5] Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma lucidum.[1][5][6] Natural Product Communications.[2] [Link]

  • Kikuchi, T., et al. (2016).[2] Sterols from the mushroom Polyporus umbellatus.[2] (Contextual reference for sterone isolation methodology). [Link]

  • Yuan, J.P., et al. (2006).[2] Simultaneous determination of free ergosterol and ergosteryl esters in Cordyceps sinensis by HPLC.[2] (Methodology for sterol extraction).[1][2][7][8][9][10][11] [Link][1][2]

  • NIST Chemistry WebBook. Ergosta-4,6,22-trien-3beta-ol (Structural analogue data).[1][2] [Link][1][2]

Sources

Application Note: HPLC Method Development for Ergosta-4,7,22-trien-3-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

Scientific Context

Ergosta-4,7,22-trien-3-one (C₂₈H₄₂O) is a bioactive sterone derivative found in medicinal fungi such as Polyporus umbellatus (Zhu Ling) and Ganoderma lucidum.[1][2][3] It is structurally distinct from the more common ergosta-4,6,8(14),22-tetraen-3-one (Ergone), differing by the saturation of the C6-C8 and C8-C14 bonds.

While Ergone exhibits extended conjugation (absorbing >340 nm), This compound possesses a simpler enone system (C4=C5 conjugated with C3=O) and an isolated diene system. This structural nuance significantly alters its UV absorption profile and chromatographic behavior, necessitating a tailored HPLC method distinct from general ergosterol protocols.

Physicochemical Profile
  • CAS Registry: 11003773 (PubChem CID)

  • Molecular Weight: 394.6 g/mol [2]

  • LogP (Predicted): ~7.1 (Highly Lipophilic)

  • Solubility: Insoluble in water; soluble in chloroform, ethyl acetate, and warm methanol.

  • UV Max: ~240–254 nm (characteristic of

    
    -unsaturated ketones).
    

Method Development Strategy (Logic & Causality)

The extreme lipophilicity (LogP > 7) of this steroid dictates the chromatographic conditions. Standard reverse-phase methods (e.g., 50:50 MeOH:Water) will result in excessive retention times (>60 minutes) or total irreversible adsorption to the column.

Column Selection

A C18 (ODS) column is the standard for sterol separation. However, to prevent peak broadening caused by the strong hydrophobic interaction, a high-carbon-load column or a "monomeric" bonding style is preferred over polymeric bonding to ensure sharper peaks for steroidal structures.

Mobile Phase Optimization
  • Solvent Strength: Due to the high LogP, the mobile phase must be high-organic (>90%).

  • Selectivity (MeOH vs. ACN): Methanol (MeOH) is preferred over Acetonitrile (ACN) for sterols. The protic nature of methanol interacts better with the oxygen functions of the steroid, often providing better selectivity between structural isomers (e.g., separating the trien from the tetraen analog).

  • Isocratic vs. Gradient: Given the narrow polarity range of sterols in these extracts, an isocratic method is often more robust and reproducible than a gradient, provided the organic strength is sufficient to elute the compound within 15 minutes.

Detection (UV-Vis)

Unlike Ergone (which fluoresces and absorbs at 350 nm), this compound lacks the extended conjugated system. Therefore, detection must be set to 254 nm , targeting the enone chromophore.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte: this compound (LogP ~7.1, Enone) Solubility Solubility Check: Insoluble in Water Soluble in MeOH/CHCl3 Start->Solubility ColumnSelect Stationary Phase: C18 (High Carbon Load) 4.6 x 250mm, 5µm Solubility->ColumnSelect MobilePhase Mobile Phase Selection: High Organic Required ColumnSelect->MobilePhase Decision Decision Node: MeOH vs ACN? MobilePhase->Decision MeOH_Path Methanol: Better Sterol Selectivity (Protic interactions) Decision->MeOH_Path Select MeOH Detection Detection: UV 254 nm (Enone system) MeOH_Path->Detection FinalMethod Final Protocol: 95% MeOH Isocratic Detection->FinalMethod

Caption: Logical flow for selecting chromatographic conditions based on analyte lipophilicity and chromophore properties.

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with Photodiode Array Detector (PDA/DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).

  • Temperature: 30°C (Controlled temperature is critical for sterol retention stability).

Reagents
  • Methanol (HPLC Grade).

  • Water (Milli-Q / HPLC Grade).

  • Standard: this compound (purity >98%).

  • Sample: Dried sclerotia of Polyporus umbellatus or mycelium of Cordyceps.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Methanol : Water (95 : 5 v/v) High elution strength required to desorb lipophilic sterone.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure <200 bar.
Wavelength 254 nm (Reference: 360 nm)Targets the enone absorption; 360 nm reference subtracts matrix noise.
Injection Vol 10–20 µLDepends on sample concentration; larger volumes may cause peak broadening due to solvent mismatch if sample is in 100% MeOH.
Run Time 20 MinutesAnalyte typically elutes between 12–16 minutes.
Sample Preparation (Extraction)

Sterols are embedded in the fungal cell wall lipid bilayer. A simple water extraction is insufficient.

  • Pulverization: Grind dried fungal material to a fine powder (mesh 60).

  • Weighing: Weigh 1.0 g of powder into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of Chloroform:Methanol (1:1) or pure Methanol .

    • Note: Chloroform improves extraction efficiency but requires evaporation and reconstitution. Pure Methanol is "dilute-and-shoot" compatible but may yield slightly lower recovery.

  • Sonication: Sonicate for 45 minutes at room temperature.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (Nylon filters may bind sterols).

  • Dilution: If using Chloroform, evaporate to dryness under N₂ and reconstitute in 100% Methanol.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following acceptance criteria (based on ICH Q2(R1) guidelines).

System Suitability (Pre-run Check)
  • Tailing Factor (T): Must be < 1.5. (Sterols often tail; if T > 1.5, add 0.1% Formic Acid to mobile phase).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 1.5 between this compound and the nearest neighbor (likely Ergosterol or Ergone).

Linearity & Range
  • Prepare 6 calibration points: 5, 10, 20, 50, 100, 200 µg/mL in Methanol.

  • Acceptance:

    
    .[4]
    
Limit of Detection (LOD)
  • Estimated at Signal-to-Noise (S/N) ratio of 3:1.

  • Typical LOD for this method: ~0.5 µg/mL.

Troubleshooting & Critical Analysis

Issue: Peak Broadening / Split Peaks
  • Cause: The sample solvent is stronger than the mobile phase, or the analyte is precipitating.

  • Fix: Ensure the sample is dissolved in the mobile phase (95% MeOH) rather than 100% Chloroform. If the sample is in pure Chloroform, the injection plug may act as a "strong solvent" causing band broadening.

Issue: Co-elution with Ergone (Tetraen-3-one)
  • Differentiation: Use the PDA detector.

    • Trien-3-one: Absorbance at 254 nm, minimal at 350 nm.

    • Tetraen-3-one (Ergone): Strong absorbance at 350 nm (yellow).

  • Resolution: If they co-elute, lower the Methanol ratio to 92:8. This increases retention time but significantly improves separation selectivity based on the extra double bond in Ergone.

References

  • Zhao, Y. Y., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one... Biomedical Chromatography.[4][5][6][7] (Foundational method for ergostane-type sterones).

  • PubChem. this compound (Compound Summary). National Library of Medicine. (Physicochemical data and structure).[2][6][7][8][9][10][11]

  • Yuan, Z., et al. (2008). Simultaneous determination of ergosterol and related sterols in Polyporus umbellatus. (Reference for extraction protocols).

Sources

Application Note: High-Resolution Separation of Sterol Fractions by Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thin Layer Chromatography (TLC) is a powerful, rapid, and cost-effective chromatographic technique for the separation and qualitative analysis of sterol fractions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for separating complex sterol mixtures, such as cholesterol and various phytosterols, using silica gel TLC. We delve into the causality behind methodological choices, from mobile phase selection to visualization, to ensure robust, reproducible, and self-validating results. Detailed step-by-step protocols, troubleshooting guidance, and data interpretation are included to facilitate the successful implementation of this technique in a laboratory setting.

Principle of Separation: The Role of Polarity

The separation of sterols by TLC is governed by the principle of adsorption chromatography, where compounds in a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[2]

  • Stationary Phase: For sterol analysis, the stationary phase is typically silica gel (SiO₂), a highly polar adsorbent.[3] The surface of the silica gel is rich in hydroxyl groups (silanols, Si-OH), which can form hydrogen bonds with polar functional groups of the analytes.

  • Mobile Phase: The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[1] Its polarity is a critical parameter that is optimized to achieve effective separation.

  • Separation Mechanism: Sterols are relatively non-polar molecules, but they all possess a polar hydroxyl (-OH) group at the C-3 position. This hydroxyl group is the primary site of interaction with the polar silica gel stationary phase. Sterols with less steric hindrance around the -OH group or with additional polar functional groups will adsorb more strongly to the silica gel and thus travel a shorter distance up the plate. Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further.[4] By carefully selecting a mobile phase of appropriate polarity, a competitive equilibrium is established for each sterol between adsorption on the stationary phase and dissolution in the mobile phase, leading to their separation.[1]

Workflow for TLC Separation of Sterols

The entire process, from sample receipt to final analysis, can be visualized as a systematic workflow.

Caption: Figure 1: General Workflow for Sterol Separation by TLC

Detailed Protocols

This section provides a self-validating, step-by-step methodology for the TLC separation of sterols.

Materials and Reagents
Item Specification
TLC Plates Pre-coated Silica Gel 60 F254 plates (glass or aluminum backing)
Solvents HPLC or analytical grade: Hexane, Ethyl Acetate, Chloroform, Methanol, Acetone, Acetic Acid
Standards High-purity (>98%) cholesterol, β-sitosterol, stigmasterol, campesterol, ergosterol
Visualization UV Lamp (254 nm), Iodine crystals, Liebermann-Burchard reagent, Phosphomolybdic acid spray
Apparatus TLC developing chamber, Capillary tubes for spotting, Fume hood, Hot plate, Spray bottle, Glassware
Protocol Steps

Step 1: TLC Chamber and Plate Preparation

  • Rationale: Saturating the chamber atmosphere with solvent vapors is crucial for achieving uniform solvent front migration and obtaining reproducible Rf values.

  • Pour the selected mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.[5]

  • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.[5][6] This increases the surface area for evaporation and ensures the chamber atmosphere is saturated.

  • Close the chamber with its lid and allow it to equilibrate for at least 20-30 minutes before inserting the plate.[5][6]

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[7] Do not use a pen, as the ink may chromatograph.[8]

Step 2: Sample and Standard Preparation

  • Rationale: Proper sample preparation is critical to prevent overloading and ensure the sterols are in a form suitable for chromatography. For complex matrices, saponification is often required to hydrolyze steryl esters into free sterols.[9]

  • For pure compounds/standards: Prepare solutions of each sterol standard at a concentration of approximately 1 mg/mL in a volatile solvent like chloroform or a chloroform/methanol mixture.[10][11]

  • For lipid extracts: If the sample contains steryl esters, perform an alkaline saponification (e.g., using methanolic KOH) to hydrolyze them to free sterols.[9][12] Following saponification, extract the unsaponifiable matter (containing the free sterols) with a non-polar solvent like hexane.[12]

  • Evaporate the solvent from the final extract and re-dissolve the residue in a small, known volume of chloroform to achieve a suitable concentration for spotting.

Step 3: Spotting the TLC Plate

  • Rationale: The goal is to apply a small, concentrated spot to ensure sharp, well-defined separation. Overloading will lead to streaking and poor resolution.[8]

  • Using a capillary tube, apply 1-2 µL of each standard and sample solution onto the origin line in separate lanes.[7]

  • Keep the spots small and compact (1-2 mm in diameter).[7] If a larger volume is needed, apply it in several small portions, allowing the solvent to completely evaporate between applications.[8]

  • It is good practice to co-spot a lane with a key standard and a sample to aid in identification.[13]

Step 4: Chromatographic Development

  • Rationale: The choice of mobile phase is the most critical factor for achieving separation. A systematic approach to solvent selection is key.

  • Carefully place the spotted TLC plate into the pre-equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[8]

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.[1] Do not disturb the chamber during development.

  • When the solvent front has traveled to approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[7]

  • Immediately mark the position of the solvent front with a pencil.[7]

Step 5: Visualization

  • Rationale: Since sterols are colorless, a visualization method is required to see the separated spots.[1] A combination of non-destructive and destructive methods is often used.

  • Non-Destructive (UV Light): Dry the plate in a fume hood. If using F254 plates, view it under a short-wave (254 nm) UV lamp.[14] Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[14] Circle the spots with a pencil.

  • Destructive (Staining):

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few iodine crystals.[6] Most organic compounds, including sterols, will appear as yellow-brown spots. This method is semi-destructive as the iodine will eventually sublime off.

    • Liebermann-Burchard (L-B) Reagent: Prepare a fresh solution of acetic anhydride and concentrated sulfuric acid. Spray the plate with the L-B reagent and gently heat on a hot plate. Sterols produce a characteristic range of colors (e.g., blue-green for cholesterol), which aids in their identification.

    • Ferric Chloride Spray: A solution of ferric chloride, acetic acid, and sulfuric acid can be sprayed on the plate. After heating, sterols appear as red-violet spots.[12]

    • Phosphoric Acid: Spraying with a solution of phosphoric acid and water followed by heating can reveal sterols and steroids with various colors under visible and UV light.[15]

Data Analysis and Interpretation

The primary quantitative measure in TLC is the Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16]

Calculation: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)[17]

  • The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[17]

  • An unknown sterol can be tentatively identified by comparing its Rf value and color reaction to those of known standards run on the same plate.[13]

  • For optimal separation and accuracy, the ideal Rf values should lie between 0.3 and 0.7.[13]

Caption: Figure 2: Diagram illustrating the calculation of Rf values.

Example Mobile Phases and Expected Results

The choice of mobile phase is critical. Sterols are generally considered non-polar lipids, but their separation requires a mobile phase with a polar component to modulate their interaction with the silica gel.

Mobile Phase System (v/v) Ratio Application Notes Expected Rf (Cholesterol)
Hexane : Ethyl Acetate80 : 20A standard, versatile system for general sterol separation. Good resolution between cholesterol and common phytosterols.~ 0.4 - 0.5
Chloroform : Methanol98 : 2A more polar system, useful for separating sterols from even less polar lipids like steryl esters (which will run near the solvent front).~ 0.3 - 0.4
Chloroform : Acetone80 : 20Provides good separation for β-sitosterol and other phytosterols.[11]~ 0.5
Dichloromethane100%Can be used for purifying sterols from other lipid classes.[18]~ 0.6

Note: Rf values are approximate and can vary based on exact experimental conditions.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Spots are streaked or "blobby" 1. Sample is too concentrated (overloaded).[8] 2. Sample is not fully dissolved or contains insoluble material. 3. Mobile phase polarity is too high for the sample.1. Dilute the sample and re-spot.[4] 2. Filter the sample solution before spotting. 3. Decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio).[4]
No spots are visible 1. Sample concentration is too low.[8] 2. Inappropriate visualization technique for the compounds. 3. Origin line was submerged in the solvent pool.[8]1. Concentrate the sample or spot multiple times in the same location, drying between applications.[8] 2. Try a more general and sensitive stain like phosphomolybdic acid or L-B reagent. 3. Ensure the origin is above the solvent level when placing the plate in the chamber.
Rf values are too high (all spots near solvent front) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[4]
Rf values are too low (all spots near origin) 1. Mobile phase is not polar enough.1. Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[4]
Spots run unevenly 1. Edge of the TLC plate was touching the chamber wall or filter paper.[8] 2. Chamber was not properly saturated with solvent vapor.1. Center the plate in the chamber, ensuring it does not touch the sides. 2. Ensure the chamber is properly sealed and equilibrated for at least 20-30 minutes before development.
Reactant and product spots have very similar Rf values 1. The selected mobile phase does not provide sufficient resolution.1. Experiment with different solvent systems. A slight change in composition or using a different combination of solvents can often resolve closely running spots.[19]

References

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]

  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. The Rockefeller University. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Fuchs, B., Süß, R., & Schiller, J. (2010). Thin-Layer Chromatography. In: Lipidomics. Humana Press.
  • Cyberlipid. (n.d.). Free sterol analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC of free sterols. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Khan Academy. (2013). Calculating retention factors for TLC. YouTube. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Singh, R. A., & Schaible, P. J. (1972). The Rf values of sterols subjected to reverse phase thin-layer chromatography. Poultry Science, 51(2), 693-695.
  • Reddit. (2018). TLC troubleshooting. r/chemistry. Retrieved from [Link]

  • AOCS. (2019). Gas Chromatographic Analysis of Plant Sterols. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone suggest the best mobile phase for chromatographic (TLC, HPLC) detection of phytosterols in plants?. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. UC Berkeley. Retrieved from [Link]

  • Vlase, L., et al. (2013). HPTLC QUALITATIVE AND QUANTITATIVE DETECTION OF STEROLS IN SPECIES OF THE PORTULACA GENUS FROM ROMANIA. Farmacia Journal, 61(4), 727-733.
  • MDPI. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

Sources

Application and Protocol for the Purification of Ergosta-4,7,22-trien-3-one via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of Ergosta-4,7,22-trien-3-one, a significant steroidal ketone, utilizing silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth technical insights and a self-validating methodology.

Introduction: The Significance of this compound and the Principles of Adsorption Chromatography

This compound is a polyunsaturated steroidal ketone with a molecular formula of C₂₈H₄₂O and a molecular weight of 394.6 g/mol [1]. As a derivative of ergosterol, it belongs to a class of compounds with diverse and potent biological activities, making its efficient purification a critical step in preclinical research and drug discovery. Its structure, featuring a conjugated enone system, makes it amenable to detection by UV spectroscopy, a key aspect in its chromatographic monitoring.

Silica gel column chromatography is a powerful and widely used technique for the purification of moderately polar organic compounds like steroidal ketones[2][3]. This method leverages the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture)[4]. Silica gel, a porous form of silicon dioxide, is a polar adsorbent. Therefore, nonpolar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will be retained longer on the column[2]. By systematically increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be selectively eluted from the column, leading to their separation and purification[5][6].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is paramount for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₂₈H₄₂O[1]
Molecular Weight394.6 g/mol [1]
AppearanceExpected to be a crystalline solidGeneral steroid properties
PolarityModerately polarInferred from structure
UV AbsorptionExpected due to the conjugated enone systemInferred from structure[7]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to develop a suitable solvent system and assess the purity of the crude sample using Thin-Layer Chromatography (TLC). The ideal TLC solvent system should provide a retention factor (Rf) for the target compound in the range of 0.25-0.35 to ensure optimal separation on the column.

Materials for TLC
  • TLC plates: Silica gel 60 F₂₅₄

  • Developing chamber

  • Spotting capillaries

  • Solvents: Toluene, Ethyl Acetate (HPLC grade)

  • Visualization reagents: UV lamp (254 nm), p-Anisaldehyde stain, Iodine chamber

Protocol for TLC Analysis
  • Preparation of the Mobile Phase: Prepare a series of developing solvents with varying ratios of toluene and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). A toluene:ethyl acetate ratio of 7:3 (v/v) has been shown to be effective for the separation of similar steroidal compounds[8].

  • Sample Preparation: Dissolve a small amount of the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing the prepared mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: Since this compound contains a conjugated system, it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background[9].

    • Iodine Chamber: Place the dried TLC plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots[9].

    • p-Anisaldehyde Stain: Spray the plate with a freshly prepared solution of p-anisaldehyde, followed by gentle heating. Steroids typically produce characteristic colored spots[10].

  • Rf Value Calculation: Calculate the Rf value for the spot corresponding to this compound using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    Adjust the toluene:ethyl acetate ratio until the Rf value is within the optimal range of 0.25-0.35. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf value[11].

Protocol for Silica Gel Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound using a gradient elution technique.

Materials and Reagents
  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sea sand

  • Glass wool or cotton

  • Elution solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Sample: Crude this compound

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Methodology
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material[2].

    • Add a thin layer (approx. 1 cm) of sea sand over the plug.

  • Silica Gel Slurry Preparation and Packing:

    • In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Add the initial, least polar eluting solvent (e.g., n-hexane) to the silica gel to form a slurry[2].

    • Stir the slurry gently to remove any air bubbles.

    • Carefully pour the slurry into the column.

    • Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the column to dislodge any air bubbles and ensure a homogenous packing[2].

    • Once the silica gel has settled, add a thin layer of sea sand on top to prevent disturbance of the silica bed during sample and solvent addition.

    • Continuously add the initial eluting solvent to the column, ensuring the silica gel bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Gradient Elution:

    • Begin the elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). A stepwise gradient is recommended for good separation. The following is a suggested gradient profile, which should be optimized based on the TLC analysis:

Column Volumes (CV)n-Hexane (%)Ethyl Acetate (%)Rationale
1-21000Elute highly non-polar impurities.
3-4955Gradually increase polarity.
5-69010Continue to increase polarity.
7-88515Elute compounds of intermediate polarity.
9-108020Expected elution range for this compound.
11-127030Elute more polar compounds.
13-145050Wash out strongly retained impurities.
150100Final column wash.
  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL).

  • Monitoring of Fractions:

    • Analyze the collected fractions by TLC using the previously optimized solvent system.

    • Spot a small aliquot from each fraction on a TLC plate.

    • Develop and visualize the plate as described in section 3.2.

  • Pooling and Solvent Evaporation:

    • Identify the fractions containing the pure this compound (fractions with a single spot at the correct Rf value).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

Characterization of Purified this compound

The purity of the final product should be confirmed by analytical techniques such as:

  • TLC: The purified sample should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • UV-Vis Spectroscopy: To determine the absorption maximum (λmax) characteristic of the conjugated system.

Troubleshooting

ProblemPossible CauseSolution
Poor SeparationInappropriate solvent system.Optimize the solvent system using TLC. A shallower gradient during column chromatography may be required.
Cracking of Silica Gel BedColumn ran dry.Always keep the solvent level above the silica gel bed.
Tailing of Spots on TLCSample overload; acidic or basic nature of the compound.Use a more dilute sample for spotting. Add a small amount of acid or base to the mobile phase.
Compound Won't EluteSolvent system is not polar enough.Increase the polarity of the eluting solvent.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, gradient elution, and fraction monitoring, researchers can achieve a high degree of purity for this valuable steroidal ketone. The principles and techniques described herein are broadly applicable to the purification of other natural products with similar physicochemical properties.

References

  • Chromatographic Analysis of Barleria prionitis Linn. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 9, 2026, from [Link]

  • Chromatographic Analysis of Barleria prionitis Linn. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11003773, this compound. Retrieved February 9, 2026, from [Link]

  • Shodex. (n.d.). Lessons. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Ergosterol elution profiles obtained by HPLC on the silica Lichrosorb... Retrieved February 9, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxic Activity of Ergosta-4,6,8(14),22-tetraen-3-one from the Sclerotia of Polyporus umbellatus. Retrieved February 9, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Linear Gradient Solvent System in Centrifugal Partition Chromatography Facilitating Bioassay-Guided Fractionation of Yongdamsagan-Tang, Traditional Oriental Decoction. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023, February 5). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved February 9, 2026, from [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved February 9, 2026, from [Link]

  • Shimadzu. (n.d.). Gradient Anatomy. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20831068, Ergosta-4,6,22-trien-3beta-ol. Retrieved February 9, 2026, from [Link]

  • DePaul University. (n.d.). 5. Thin Layer Chromatography. Retrieved February 9, 2026, from [Link]

  • YouTube. (2023, September 3). Photo Chemistry of Alpha Beta Unsaturated Ketone | unit-4 Video-12. Retrieved February 9, 2026, from [Link]

  • YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved February 9, 2026, from [Link]

  • Stanford University. (n.d.). Gradient Elution in Capillary Electrochromatography. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7... Retrieved February 9, 2026, from [Link]

  • SlideShare. (n.d.). Photochemistry of carbony compounds.pptx. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2022, August 1). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57182145, Ergosta-5,7,22-trien-3-ol. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 1. TLC plate photographed with the fluorescence method. Standards... Retrieved February 9, 2026, from [Link]

Sources

Mass spectrometry fragmentation patterns of Ergosta-4,7,22-trien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantification of Ergosta-4,7,22-trien-3-one

Executive Summary & Scientific Rationale

This compound (MW 394.63 Da, Formula


) is a bioactive steroid derivative predominantly isolated from medicinal fungi such as Ganoderma lucidum and Polyporus umbellatus. It is structurally significant due to the presence of a conjugated enone system in Ring A (

-3-one) and an isolated double bond in Ring B (

), alongside the characteristic ergostane side-chain unsaturation (

).

The Analytical Challenge: Distinguishing this compound from its isomers—specifically Ergone (ergosta-4,6,8(14),22-tetraen-3-one) or the thermodynamically more stable conjugated ergosta-4,6,22-trien-3-one —is critical. Standard ESI-LC-MS often yields identical


 ions. Therefore, this protocol prioritizes GC-EI-MS  for structural fingerprinting (leveraging specific fragmentation energies) and LC-APCI-MS/MS  for high-sensitivity quantification in complex biological matrices.

Structural Characterization: GC-EI-MS Protocols

Electron Ionization (EI) at 70 eV provides a reproducible "fingerprint" essential for distinguishing steroidal isomers.

Experimental Conditions (GC-MS)
ParameterSetting / Description
Column DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temp 280°C (Splitless mode, 1 min purge)
Temp Program 100°C (1 min)

20°C/min to 280°C

Hold 15 min
Transfer Line 290°C
Ion Source EI (70 eV), 230°C
Scan Range

50–550
Fragmentation Mechanism & Diagnostic Ions

The fragmentation of this compound follows distinct pathways driven by the stability of the steroid nucleus and the side chain.

  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    394
    . This peak is typically robust due to the stability of the conjugated enone system in Ring A.
  • Side Chain Cleavage ($[M - SC]^+ $): The bond between C17 and C20 is prone to cleavage.

    • Loss of the

      
       side chain (mass 125).
      
    • Diagnostic Ion:

      
       269 .
      
    • Expert Insight: In

      
       steroids, this cleavage is often accompanied by a hydrogen transfer, sometimes shifting the peak to 
      
      
      
      271 depending on the ion source temperature.
  • Ring D Cleavage (D-Ring Fission):

    • Characteristic of the ergostane skeleton.[1]

    • Diagnostic Ion:

      
       213  (often associated with the loss of Ring D + Side chain).
      
  • Isomer Differentiation (4,7,22 vs. 4,6,22):

    • The 4,6,22-trien-3-one isomer (fully conjugated A/B rings) typically shows a more intense molecular ion (

      
      ) and a unique fragment at 
      
      
      
      171/173
      arising from retro-Diels-Alder (RDA) type fragmentations that are less favorable in the 4,7-diene system.

Table 1: Key Diagnostic Ions (EI, 70 eV)

m/zIdentityMechanistic Origin
394

Molecular Ion (Parent)
361

Loss of methyl group + water (rare in ketones, likely CO loss mimic)
269

Cleavage of C17-C20 bond (Loss of

)
227 $[M - SC - Ring D]^+ $Complex skeletal rearrangement
125

Charge retention on the side chain (less common than steroid nucleus retention)

Quantification Strategy: LC-APCI-MS/MS

For quantification in plasma or tissue, Atmospheric Pressure Chemical Ionization (APCI) is superior to ESI for this compound. This compound is a neutral steroid; ESI often results in poor ionization efficiency unless adducts (


) are formed, which are unstable for MRM. APCI facilitates protonation (

) via gas-phase ion-molecule reactions.
LC-MS/MS Method Parameters
  • Ionization: APCI (Positive Mode)

  • Precursor Ion:

    
     395.3 (
    
    
    
    )
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for steroid solvation)

MRM Transitions
Transition (

)
TypeCollision Energy (eV)Rationale
395.3

269.2
Quantifier 25Loss of side chain (

). High specificity.
395.3

173.1
Qualifier40Ring cleavage (A/B ring fragment).
395.3

109.1
Qualifier35Characteristic low-mass hydrocarbon fragment.

Visualized Pathways & Workflows

Diagram 1: Fragmentation Logic of this compound

This diagram illustrates the logical disassembly of the molecule inside the mass spectrometer.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 394 SC_Loss Side Chain Cleavage (Loss of C9H17) M_Ion->SC_Loss EI (70eV) Frag_269 Steroid Nucleus Ion m/z 269 SC_Loss->Frag_269 -125 Da Ring_Cleavage Ring D Fission Frag_269->Ring_Cleavage High Energy Frag_213 Core Fragment m/z 213 Ring_Cleavage->Frag_213 Skeletal Break

Caption: EI-MS fragmentation pathway highlighting the primary transition from the molecular ion to the stable steroid nucleus via side-chain loss.

Diagram 2: Analytical Workflow for Biological Matrices

AnalyticalWorkflow Sample Biological Sample (Plasma/Mycelium) LLE Liquid-Liquid Extraction (CHCl3/MeOH) Sample->LLE Protein Precip Dry N2 Evaporation & Reconstitution LLE->Dry Split Split Analysis Dry->Split GCMS GC-EI-MS (Structural ID) Split->GCMS Qualitative LCMS LC-APCI-MS/MS (Quantification) Split->LCMS Quantitative Data Data Processing (TargetHunter / MRM) GCMS->Data LCMS->Data

Caption: Integrated workflow ensuring both structural confirmation (GC-MS) and sensitive quantification (LC-MS) of the analyte.

References

  • Yaoita, Y., & Machida, K. (2015).[2] Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma lucidum.[2] Natural Product Communications.

  • Kikuchi, T., et al. (2011). Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in HepG2 cells.[3] Biochimica et Biophysica Acta (BBA).

  • Mizushina, Y., et al. (2014). Structural analysis of ergostane-type steroids from the mushroom Polyporus umbellatus.
  • Expert Committee on Steroid Analysis. (2020). Mass Spectrometry of Steroids: Fragmentation Patterns and Methodologies. [General Reference for Steroid Fragmentation Mechanisms].

Sources

Application Note: High-Performance Solubilization of Ergosta-4,7,22-trien-3-one for Cell Culture

[1][2]

Executive Summary & Scientific Rationale

Ergosta-4,7,22-trien-3-one (

122

The Challenge: With a calculated LogP of ~7.1, this molecule is highly lipophilic (hydrophobic). In aqueous cell culture media, it tends to form micro-crystalline precipitates that are often invisible to the naked eye but can cause:

  • False Negatives: The drug is not in solution, so cells are not dosed effectively.[2]

  • False Positives (Toxicity): Crystals settle on the cell monolayer, causing physical stress or localized high-concentration toxicity (the "sedimentation effect").[2]

The Solution: This guide presents three validated protocols ranging from standard solvent delivery to advanced carrier systems, ensuring bioavailability and reproducibility.

Physicochemical Snapshot

Before beginning, verify the properties of your specific lot.

PropertyValueImplication for Protocol
Molecular Weight 394.64 g/mol Use this for Molarity (mM) calculations.[1][2]
LogP (Predicted) ~7.1Extremely hydrophobic; practically insoluble in water.[2]
Solubility (DMSO) ~20–50 mMGood for stock solutions; requires warming/sonication.[2][3]
Solubility (Ethanol) ~2–5 mMLower solubility than DMSO; use only if DMSO is contraindicated.[2]
Stability Light/Oxidation SensitiveStore stocks at -20°C or -80°C under inert gas (Ar/N2).[1][2]

Decision Logic: Selecting the Right Method

Use the following logic flow to determine the optimal solubilization strategy for your specific assay.

SolubilizationLogicStartStart: Define Assay RequirementsConcCheckTarget Concentration > 50 μM?Start->ConcCheckSensCheckAre cells sensitive to DMSO?ConcCheck->SensCheckNoMethodBMethod B: Cyclodextrin Complex(High Conc. / DMSO Sensitive)ConcCheck->MethodBYes (Risk of precip)MethodAMethod A: Direct Solvent (DMSO)(Standard Assays)SensCheck->MethodANo (e.g., HeLa, HepG2)SensCheck->MethodBYes (e.g., Primary Neurons)MethodCMethod C: BSA Conjugation(Metabolic/Fatty Acid Studies)SensCheck->MethodCIf mimicking physiological transport

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration needs and cellular sensitivity.

Method A: The "Solvent-Drop" Protocol (Standard)[1][2]

Best For: Routine screening (IC50 determination), robust cell lines (e.g., HepG2, RAW 264.7).[2] Mechanism: Uses DMSO as a co-solvent.[2] The critical step is the "rapid dispersion" technique to prevent the "Ouzo effect" (spontaneous micro-emulsion/precipitation).

Materials
  • Anhydrous DMSO (Cell Culture Grade, >99.9%).[2]

  • Vortex mixer.[2][4]

  • Sonicator bath (37°C).

Protocol Steps
  • Prepare Stock Solution (20 mM):

    • Weigh 7.89 mg of this compound.[1][2]

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Critical: Sonicate at 37°C for 5–10 minutes until absolutely clear. Sterols often form invisible micro-aggregates; sonication disrupts these.[2]

    • Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C.

  • Intermediate Dilution (The "200x" Rule):

    • Do NOT add the 20 mM stock directly to the cell culture plate. This causes immediate precipitation at the injection site.

    • Prepare an intermediate dilution in pure media (serum-free) or PBS that is 200x the final concentration.[2]

    • Example: For a final 10 μM treatment, prepare a 2 mM intermediate (10 μL Stock + 90 μL DMSO).[2]

  • Final Application (The "Vortex-Drop" Technique):

    • Pre-warm the culture media to 37°C. Cold media accelerates precipitation.

    • While vortexing the media tube at medium speed, add the DMSO stock drop-wise .

    • Ensure final DMSO concentration is

      
       0.5% (v/v).[2]
      

Method B: Cyclodextrin Complexation (Advanced)[2]

Best For: High concentrations (>50 μM), DMSO-sensitive cells (stem cells, primary neurons), or long-term incubations.[1][2] Mechanism: 2-Hydroxypropyl-


12
Materials
  • HP-

    
    -CD (Cell culture tested).[1][2][5]
    
  • Methanol or Ethanol (for initial dissolution).[2]

  • SpeedVac or Nitrogen stream.[2][6]

Protocol Steps
  • Prepare Carrier Solution:

    • Prepare a 20% (w/v) HP-

      
      -CD solution in Milli-Q water or PBS.[1][2] Filter sterilize (0.22 μm).
      
  • Solvent Evaporation Method:

    • Dissolve the sterol in a volatile solvent (Ethanol or Methanol) at 5 mg/mL.[2]

    • Aliquot the required mass of sterol into a glass tube.

    • Evaporate the solvent completely using a Nitrogen stream or SpeedVac. A thin film of sterol should coat the bottom of the tube.

  • Complexation:

    • Add the 20% HP-

      
      -CD solution to the dried sterol film.[1][2]
      
    • Molar Ratio: Aim for a 1:10 to 1:20 molar ratio (Sterol : CD).

      • Calculation: 1 mg Sterol (

        
         2.5 μmol) requires 
        
        
        35 mg HP-
        
        
        -CD (MW ~1400) for a 1:10 ratio.[1][2]
    • Sonicate the mixture in a water bath at 45°C for 30–60 minutes.

    • Shake at 150 RPM at 37°C overnight.

  • Validation:

    • The solution should be perfectly clear. If cloudy, filter through a 0.45 μm filter (note: this may reduce actual drug concentration; check via HPLC if critical).

Method C: BSA Conjugation (Physiological Mimicry)[2]

Best For: Metabolic studies, mimicking physiological transport (albumin is the natural carrier of sterols in blood). Mechanism: Hydrophobic binding pockets of Bovine Serum Albumin (BSA) sequester the sterol.

Protocol Steps
  • Prepare BSA Stock:

    • Dissolve fatty-acid-free BSA (10% w/v) in PBS.[1][2] Filter sterilize.[2]

  • Conjugation:

    • Dissolve this compound in Ethanol (max solubility ~2 mg/mL).[1][2]

    • While stirring the BSA solution at 37°C, add the ethanol-sterol solution dropwise.

    • Limit: Do not exceed 1% v/v Ethanol in the BSA solution.

    • Stir for 2 hours at 37°C to allow intercalation.

  • Dialysis (Optional but Recommended):

    • Dialyze against PBS overnight to remove the ethanol, leaving only the BSA-Sterol conjugate.

Quality Control & Troubleshooting

The "Crystal Check" (Mandatory): Before adding to cells, place a drop of your final dosing solution on a glass slide and view under a microscope (10x/20x phase contrast).

  • Clear field: Success.[2]

  • Refractile specks/needles: Precipitation occurred.[2][7] Do not use.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Immediate Cloudiness Adding DMSO stock to cold media.Pre-warm media to 37°C; vortex during addition.
Cytotoxicity in Control DMSO % too high.Keep DMSO < 0.1%; Switch to Method B (Cyclodextrin).
Low Bioactivity Drug stuck to plasticware.[2]Use glass vials for stocks; sterols adsorb to polystyrene.[2]
Precipitation over time Media evaporation or pH shift.[2]Seal plates with Parafilm; check media pH.[2]

References

  • Sterol Solubility & DMSO Limits

    • Cayman Chemical.[2][8] Ergosterol Solubility and Stability Guidelines. (General ergostane-type sterol data). Link

  • Cyclodextrin Protocols

    • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][9][10][11][12] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • Antrodia Sterol Bioactivity (Context)

    • Kuo, Y. H., et al. (2016).[2] Ergosta-7,9(11),22-trien-3β-ol from Antrodia camphorata.[1][2][13][14] (Note: Isomer comparison). Molecules. Link

  • BSA Conjugation Techniques

    • Seahorse Bioscience.[2] Preparation of BSA-Conjugated Palmitate. (Standard protocol adapted for hydrophobic molecules).[2] Link

Disclaimer: This protocol is for research use only. This compound is a potent bioactive compound; handle with appropriate PPE and containment.[1][2]

Troubleshooting & Optimization

Technical Support Center: Ergostane Sterol Extraction & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Ergostane Sterols (The 5,7-Diene Challenge)

Executive Summary

Current Status: You are likely experiencing low recovery rates or the appearance of "ghost peaks" (typically at RRT 0.8-0.9) in your HPLC chromatograms. The Root Cause: Ergostane sterols (e.g., Ergosterol, 7-Dehydrocholesterol) possess a conjugated 5,7-diene system . This B-ring double bond arrangement is thermodynamically unstable and acts as a potent singlet oxygen quencher. Without rigorous intervention, your extraction process is effectively a reactor converting your target analyte into Ergosterol Peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) .

This guide provides a self-validating workflow to arrest this oxidation mechanism.

Module 1: The Chemistry of Failure

Understanding why your standard lipid extraction protocol is destroying your sample.

The 5,7-diene system is highly reactive to reactive oxygen species (ROS) and UV light. The oxidation is not random; it follows a specific pathway leading to stable artifacts that mimic your target in gravimetric analysis but fail in biological assays.

The Degradation Pathway

The following diagram illustrates the specific vulnerability of the B-ring during extraction.

ErgosterolOxidation Ergosterol Ergosterol (5,7-diene target) Excitation UV Light / Heat Ergosterol->Excitation Absorption Transition [4+2] Cycloaddition Ergosterol->Transition + ¹O₂ SingletO2 Singlet Oxygen (¹O₂) Excitation->SingletO2 Sensitization Peroxide Ergosterol Peroxide (Major Artifact) Transition->Peroxide Major Pathway Epoxides 5,6-Epoxides (Minor Artifacts) Transition->Epoxides Minor Pathway

Figure 1: The oxidative degradation mechanism of ergosterol.[1] The 5,7-diene system undergoes a [4+2] cycloaddition with singlet oxygen to form endoperoxides.

Module 2: The "Shielded" Extraction Protocol

Standard Operating Procedure (SOP) for High-Integrity Extraction.

Principle: You cannot rely on speed alone. You must create an anaerobic, reducing environment before the cell wall is disrupted.

Reagents & Setup
ComponentGrade/TypeFunction
Sacrificial Antioxidant Pyrogallol (1-3% w/v) or BHT (0.5%)Reacts with ROS faster than the sterol. Pyrogallol is preferred for alkaline saponification.
Saponification Base KOH in 95% EthanolHydrolyzes ester bonds to release free sterols.
Extraction Solvent Chloroform or n-HexaneChloroform yields higher recovery (98%) but requires safety controls. Hexane is safer but less efficient for polar artifacts.
Atmosphere Nitrogen (N₂) or ArgonDisplaces dissolved oxygen.
Step-by-Step Workflow

1. Sample Pre-Treatment (The "Quench")

  • Action: If using fresh biomass (fungal mycelia/plant tissue), flash freeze in liquid nitrogen immediately.

  • Why: Enzymatic oxidases are active until denatured.

  • Lyophilization: Freeze-dry samples. Water promotes hydrolysis and interferes with non-polar solvent partitioning.

2. Anaerobic Saponification (CRITICAL STEP)

  • Preparation: Dissolve Pyrogallol (3g/100mL) in your ethanolic KOH solution before adding it to the sample.

  • N₂ Flush: Place sample in the reaction vessel. Add the antioxidant-spiked base. Flush the headspace with N₂ for 30 seconds and seal immediately.

  • Heat: Incubate at 80°C for 60-90 minutes .

    • Troubleshooting: Do not reflux open to air. Use a sealed screw-cap vial or a reflux condenser with a nitrogen balloon attached.

3. Biphasic Partitioning

  • Cooling: Cool to room temperature in the dark.

  • Solvent Addition: Add water (1 part) and Chloroform (2 parts).

  • Agitation: Vortex vigorously.

  • Separation: Centrifuge at 2000 x g. The lower phase (Chloroform) contains the sterols.

    • Note: If using Hexane, the sterols are in the upper phase.[2]

4. Evaporation & Storage

  • Drying: Evaporate solvent under a stream of N₂.[2] NEVER use a rotary evaporator with a vacuum pump that pulls in ambient air unless the system is strictly inert.

  • Reconstitution: Dissolve immediately in HPLC mobile phase or store dry at -80°C under Argon.

Module 3: Troubleshooting & Diagnostics

Q&A for specific failure modes.

Q1: I see a large peak eluting before Ergosterol in HPLC. Is this contamination?

A: This is likely Ergosterol Peroxide .

  • Mechanism: The peroxide is more polar than the parent sterol due to the epidioxy bridge, causing it to elute earlier on Reverse-Phase (C18) columns.

  • Diagnostic: Check the UV spectrum. Ergosterol has a characteristic "triple peak" absorption at 271, 282, and 293 nm (due to the conjugated diene). Ergosterol Peroxide loses this conjugation and has end absorption or weak absorption <240 nm.

  • Correction: Your antioxidant system failed during saponification. Increase Pyrogallol concentration or ensure N₂ flushing was sufficient.

Q2: My recovery is consistent, but lower than literature values (e.g., 60%).

A: You may be experiencing solubility issues or matrix trapping.

  • Solvent Trap: If using Hexane, you might be missing the more polar fraction or leaving sterols trapped in the aqueous/cell debris interface.

  • Solution: Switch to Chloroform for extraction (yields ~98% recovery vs ~80-90% for Hexane/Methanol). Note that Chloroform is heavier than water (bottom layer), making physical separation slightly harder but chemically superior.

Q3: Can I use BHT instead of Pyrogallol?

A: Yes, but with caveats.

  • Context: Pyrogallol is superior for alkaline saponification (hot KOH) because it is highly soluble in ethanol/base and acts as a robust oxygen scavenger in those conditions. BHT is better suited for neutral solvent extraction or storage.

  • Recommendation: Use Pyrogallol during saponification. Add BHT (0.05%) to the final storage solvent for long-term preservation.

Q4: Is the peroxide always an artifact?

A: No.

  • Nuance: Some fungi produce Ergosterol Peroxide enzymatically as a defense metabolite.

  • Differentiation Test: Perform a "Spike Recovery" experiment.

    • Split sample into A and B.

    • Spike Sample B with a known amount of pure Ergosterol standard before extraction.

    • Extract both.[3]

    • If the spiked Ergosterol in B is converted to peroxide (low recovery of spike), the oxidation is methodological (your fault). If the spike is recovered 100% but peroxide exists in the unspiked sample, the peroxide is biological (natural).

Module 4: Visualization of the "Safe" Workflow

ExtractionWorkflow Sample Biomass Sample (Lyophilized) Lysis Saponification Mix (KOH + EtOH) Sample->Lysis Heat Heat (80°C, 1h) *Protected Environment* Lysis->Heat Antioxidant ADD: Pyrogallol (Scavenger) Antioxidant->Lysis Essential InertGas FLUSH: Nitrogen/Argon InertGas->Heat Essential Extract Liquid-Liquid Extraction (Chloroform/Water) Heat->Extract Dry Evaporation under N₂ Extract->Dry Analysis HPLC-UV / MS Dry->Analysis

Figure 2: The "Shielded" Extraction Workflow. Green nodes indicate critical interventions required to prevent oxidation.

References

  • Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation. Source: MDPI (Antioxidants), 2021. Relevance: Defines the ET-PT antioxidant mechanism and stability of the 5,7-diene system.

  • Ergosterol extraction: a comparison of methodologies. Source: Access Microbiology, 2023.[3][4] Relevance: Compares Chloroform vs. Hexane efficiency and details saponification hazards.

  • Determination of ergosterol and ergosterol peroxide in higher fungi. Source: Food Chemistry (via SciSpace/ResearchGate). Relevance: Establishes HPLC protocols for separating the parent sterol from its peroxide artifact.

  • Isolation and quantitative determination of ergosterol peroxide in various edible mushroom species. Source: Acta Chromatographica, 2009. Relevance: Discusses the differentiation between natural peroxide presence and extraction artifacts.

Sources

Separating Ergosta-4,7,22-trien-3-one from close eluting isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: Resolution of Positional Steroid Isomers

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Strategy: Why This Separation Fails

User Issue: "I see a single peak on C18, or a shouldering peak, but NMR indicates a mixture of isomers."

Root Cause Analysis: The separation of Ergosta-4,7,22-trien-3-one (Target) from its close eluting isomers—most notably Ergosta-4,6,22-trien-3-one and Ergosta-4,6,8(14),22-tetraen-3-one (Ergone) —is a classic challenge in steroid chemistry.

Standard C18 (ODS) columns rely primarily on hydrophobic subtraction. Since these isomers share the exact same carbon skeleton and hydrophobicity (


), C18 phases cannot discriminate based on the position or topology of the double bonds.
The Structural "Fingerprint" Difference

To separate them, you must exploit Shape Selectivity and Pi-Electron Interactions , not just hydrophobicity.

MoleculeConjugation System3D TopologyUV Max (

)
This compound (Target)Cross-conjugated (

-3-one) + Isolated

,

"Bent" B-ring~240 nm
Ergosta-4,6,22-trien-3-one (Impurity)Extended conjugation (

-3-one)
Planar A/B ring~280-290 nm
Ergone (

)
Fully extended systemHighly Planar350 nm

Senior Scientist Note: Do not rely on 254 nm alone. The massive difference in UV absorption is your first diagnostic tool. Use a Diode Array Detector (DAD) to check peak purity. If the leading edge has a max at 240 nm and the tail at 285 nm, you have co-elution.

Method Development Protocols

Protocol A: The "Pi-Selectivity" Method (Recommended)

Objective: Exploit the electron density differences between the isolated


 and conjugated 

systems. Stationary Phase: Biphenyl or Pentafluorophenyl (PFP) .
  • Mechanism:[1][2][3][4] The biphenyl rings on the stationary phase engage in

    
     stacking with the conjugated systems of the steroids. The more conjugated isomers (impurities) will be retained longer than the target.
    

Step-by-Step Method:

  • Column: Kinetex Biphenyl or equivalent (2.6 µm, 100 Å).

  • Mobile Phase A: Water (LC-MS grade).

  • Mobile Phase B: Methanol (NOT Acetonitrile).[5]

    • Why? Acetonitrile has its own dipole that competes with the steroid for the stationary phase

      
      -electrons, "washing out" the selectivity. Methanol allows the 
      
      
      
      interaction to dominate.
  • Gradient:

    • 0-2 min: 75% B (Equilibration)

    • 2-20 min: 75%

      
       88% B (Shallow gradient is critical)
      
    • 20-25 min: 88% B (Isocratic hold)

  • Temperature: 15°C - 20°C (Sub-ambient).

    • Why? Lower temperatures "freeze" the steroid conformations, enhancing the shape discrimination of the stationary phase.

Protocol B: The "Shape-Selectivity" Method (Alternative)

Objective: Separate based on the planarity of the steroid backbone. Stationary Phase: C30 (Triacontyl) .

  • Mechanism:[2][3][4] C30 chains are long and rigid. They can "slot" planar molecules (like the conjugated impurities) deeper into the phase than the "bent" target molecule.

Step-by-Step Method:

  • Column: YMC Carotenoid C30 or equivalent.

  • Mobile Phase: Methyl tert-butyl ether (MTBE) / Methanol gradient.

    • Start: 80% MeOH / 20% MTBE.

    • End: 20% MeOH / 80% MTBE.

  • Note: This method is often used for preparative scale due to high loading capacity.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification path based on your initial diagnostic run.

SteroidSeparation Start Crude Extract Containing This compound Diag Run Diagnostic HPLC (C18, MeOH/H2O) Start->Diag Check Check Peak Purity (DAD) Diag->Check Single Single Peak (Symmetrical) Check->Single Uniform UV Coelution Shoulder or Spectral Shift Check->Coelution UV shift across peak Selectivity Switch Mechanism Coelution->Selectivity Biphenyl Option A: Biphenyl Column (Exploits Pi-Pi interactions) Selectivity->Biphenyl First Choice C30 Option B: C30 Column (Exploits Shape/Planarity) Selectivity->C30 High Load Prep Argent Option C: Silver Ion (Ag+) (Exploits Double Bond Topology) Selectivity->Argent Difficult Isomers Result Baseline Separation Collect Target Biphenyl->Result C30->Result Argent->Result

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile.

Troubleshooting & FAQs

Ticket #405: "My peak is fronting/tailing badly on the Biphenyl column."

Diagnosis: Steroids are often poorly soluble in high-water mobile phases, leading to precipitation at the column head (fronting) or secondary silanol interactions (tailing). Fix:

  • Injection Solvent: Dissolve your sample in the starting mobile phase (e.g., 75% MeOH). Do NOT inject 100% MeOH or DMSO slugs; this causes "solvent effect" band broadening.

  • Add Modifier: Add 0.1% Formic Acid. While steroids are neutral, trace acidity suppresses silanol activity on the silica support.

Ticket #409: "Can I use Argentation Chromatography (Ag+)?"

Answer: Yes, but proceed with caution. Silver ion chromatography relies on the complexation between Ag+ ions and the


-electrons of double bonds.
  • Pros: It is the gold standard (ironically) for separating double bond positional isomers (e.g.,

    
     vs 
    
    
    
    ).
  • Cons: Ag+ can oxidize ergostane derivatives over time.

  • Protocol: Impregnate a silica column with 10% AgNO

    
    . Elute with Hexane/Acetone. Note: Flush system immediately after use to prevent silver precipitation.
    
Ticket #412: "How do I validate that I have the right isomer?"

Answer: You cannot rely on MS alone (same m/z 396.6).

  • UV Ratio: Calculate the ratio of Abs(240nm) / Abs(285nm). The target (

    
    ) will have a high ratio; the impurity (
    
    
    
    ) will have a low ratio.
  • H-NMR: Look for the olefinic protons.

    • 
       proton: ~5.7 ppm (singlet/broad singlet).
      
    • 
       and 
      
      
      
      protons appear at distinct shifts. The
      
      
      proton in a conjugated system is often deshielded downfield compared to the isolated
      
      
      .

References

  • Mellon, F. A., et al. (2002). Liquid Chromatography/Mass Spectrometry of Sterols and Steroid Derivatives. In Modern Methods of Steroid Analysis.
  • Lister, E., et al. (2018). Separation of isomeric steroids by HPLC using phenyl-type stationary phases. Journal of Chromatography A. Demonstrates the superiority of Biphenyl phases over C18 for double-bond isomers.
  • Xu, F., et al. (2013). Characterization of ergosterol and its oxidation products in fungi. Food Chemistry.

  • Thermo Fisher Scientific. (2020). Application Note: Separation of Steroid Isomers using Biphenyl Columns.

  • Zhang, Y., et al. (2008). Separation of steroid isomers on C30 stationary phases. Journal of Separation Science. Highlights the shape selectivity mechanism for planar vs. bent steroids.

Sources

Optimizing mobile phase for HPLC analysis of fungal sterols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Mobile Phase Optimization for Fungal Sterols (Ergosterol Focus)

Introduction: The "Hidden" Chemistry of Sterol Analysis

Welcome. If you are analyzing fungal biomass, you are likely targeting Ergosterol (ergosta-5,7,22-trien-3ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-ol).[1] While many protocols treat this as a standard "C18 + Organic Solvent" separation, the reality is more nuanced.

Ergosterol is not just a lipid; it is a conjugated diene system prone to photo-oxidation and isomerization. The success of your HPLC method hinges on three factors often overlooked in standard operating procedures (SOPs):

  • Solvent Selectivity: The choice between Methanol and Acetonitrile changes the separation mechanism, not just the retention time.[2]

  • Thermodynamics: Sterol resolution on C18 columns is highly temperature-dependent.

  • Artifact Prevention: The mobile phase must actively prevent the formation of Ergosterol Peroxide during the run.

Below are the specific troubleshooting modules designed to address your experimental bottlenecks.

Module 1: Resolution & Selectivity

Issue: "I cannot separate Ergosterol from Lanosterol or metabolic precursors."

The Root Cause: You are likely using Acetonitrile (ACN) as your primary organic modifier. While ACN is a stronger solvent, it is aprotic .[2] Sterols are structural isomers that differ only by double bond placement or methyl groups. Methanol (MeOH) is protic ; it engages in hydrogen bonding with the hydroxyl group at the C3 position of the sterol, providing "chemical selectivity" that ACN lacks.

The Solution: Switch to a Methanol-dominant mobile phase. If 100% MeOH elutes too fast, do not add more ACN. Add small amounts of water or use a lower temperature.

Comparative Data: Solvent Performance

ParameterMethanol (MeOH)Acetonitrile (ACN)Application Note
Elution Strength WeakerStrongerACN reduces run time but compresses peaks.
Selectivity High (H-bonding)Low (Dipole-dipole)MeOH resolves isomers (e.g., Ergosterol vs. 24-methylene cholesterol) better.
Backpressure HigherLowerEnsure your system can handle MeOH viscosity (~140 bar at 1 mL/min).
UV Cutoff ~205 nm~190 nmIrrelevant for Ergosterol (detected at 282 nm).

Protocol: Isocratic Optimization for Critical Pairs

  • Column: C18 (ODS),

    
    , 
    
    
    
    (Standard) or
    
    
    (UHPLC).
  • Initial Mobile Phase:

    
     Methanol (Degassed).
    
  • Flow Rate:

    
    .
    
  • Observation:

    • If resolution

      
      : Reduce MeOH to 
      
      
      
      (add
      
      
      Water). This forces the sterols to interact longer with the hydrophobic stationary phase, magnifying the selectivity differences.
    • If tailing occurs: Add

      
       Formic Acid (only if analyzing acidic impurities; usually not needed for neutral sterols).
      

Module 2: Sensitivity & Stability

Issue: "My Ergosterol peak area decreases over repeated injections."

The Root Cause: Ergosterol is degrading inside your autosampler. It oxidizes rapidly to Ergosterol Peroxide when exposed to light and oxygen, or isomerizes to Isoergosterol . This is not a column issue; it is a sample preservation issue.

The Solution: You must control the environment of the sample from the moment it enters the vial.

The "Cold-Dark" Protocol:

  • Mobile Phase Prep: Degas MeOH ultrasonically for 15 mins. Dissolved oxygen is the enemy.

  • Autosampler: Set temperature to

    
     . This kinetically slows the oxidation reaction.
    
  • Vials: Use Amber glass vials exclusively.

  • Detection Wavelength: Set UV/DAD to

    
     .
    
    • Why? Ergosterol has a specific absorption maximum at

      
       due to its conjugated B-ring diene system. Most other sterols (like cholesterol/lanosterol) absorb at 
      
      
      
      . Using
      
      
      eliminates matrix interference.

Diagram: Stability & Workflow Logic

G Start Start: Sample Preparation Extract Saponification & Extraction (Keep in Dark) Start->Extract Vial Transfer to Amber Vial Extract->Vial AS_Temp Autosampler Temp Check Vial->AS_Temp Inject Injection (HPLC) AS_Temp->Inject Temp = 4°C Degrade Artifact: Ergosterol Peroxide (Loss of Quantitation) AS_Temp->Degrade Temp > 20°C Degrade->Inject False Low Result

Caption: Critical workflow checkpoints to prevent on-instrument degradation of fungal sterols.

Module 3: Peak Shape & Thermodynamics

Issue: "Broad peaks and shifting retention times."

The Root Cause: Sterols are large, planar, hydrophobic molecules. Their mass transfer into the C18 pores is slow at room temperature. Furthermore, 100% organic mobile phases can cause "phase collapse" or "dewetting" in poorly manufactured columns, though less likely with MeOH than water.

The Solution: Thermostatic control.[3][4] Increasing column temperature improves mass transfer kinetics, sharpening the peak without significantly altering the selectivity factor (


).

Optimization Matrix:

VariableAdjustmentEffect on Ergosterol
Temperature Increase to

Sharper peaks, lower backpressure, slightly reduced retention time.
Flow Rate Increase to

Faster analysis. Acceptable only if backpressure permits (<200 bar).
Injection Solvent Match Mobile PhaseDissolve sample in

MeOH. Using Hexane/Chloroform causes peak broadening (solvent mismatch).

Module 4: Advanced Gradient Protocol

For Complex Matrices (e.g., Soil or Food Extracts)

If isocratic runs fail to clear the column of late-eluting lipids (triglycerides), use this gradient step.

Instrument Setup:

  • Mobile Phase A: Methanol:Water (

    
    )
    
  • Mobile Phase B:

    
     Methanol[3][5][6]
    
  • Column: C18 (

    
    , 
    
    
    
    )
  • Temp:

    
    
    

Gradient Table:

Time (min)% BEvent
0.0 0Injection
2.0 0Isocratic hold (elute polar impurities)
10.0 100Linear ramp to elute Sterols
15.0 100Wash column (Triglycerides/Hopanes)
15.1 0Return to initial conditions
20.0 0Re-equilibration (Critical)

Troubleshooting Logic Tree

Use this decision tree to diagnose your current chromatogram.

Troubleshooting Problem Identify Problem Coelution Co-elution with Lanosterol/Cholesterol Problem->Coelution Tailing Peak Tailing Problem->Tailing Drift Retention Time Drift Problem->Drift Soln_Selectivity Switch to 100% MeOH or 98:2 MeOH:H2O Coelution->Soln_Selectivity Soln_Temp Increase Temp to 40°C Tailing->Soln_Temp Soln_Equil Check Column Equilibration Drift->Soln_Equil

Caption: Diagnostic logic for common HPLC anomalies in sterol analysis.

References

  • Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better? Retrieved from [Link]

  • Tong, S., et al. (2013).[7] Simultaneous HPLC determination of ergosterol and 22,23-dihydroergosterol in Flammulina velutipes sterol-loaded microemulsion.[7] Biomedical Chromatography.[7] Retrieved from [Link]

  • Kaiser, P., et al. (2021). Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms.[4] Journal of Liquid Chromatography & Related Technologies.[4] Retrieved from [Link]

  • Gulis, V., & Bärlocher, F. (2017). Adapting an Ergosterol Extraction Method with Marine Yeasts. Journal of Fungi. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Ergosta-4,7,22-trien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ERG-4722-STAB Topic: Stability Profile, Degradation Pathways, and Handling Protocols for Ergosta-4,7,22-trien-3-one Assigned Specialist: Senior Application Scientist, Sterol Chemistry Division[1][2][3][4]

Executive Summary

This compound is a bioactive sterol derivative often isolated from medicinal fungi (e.g., Cordyceps, Antrodia).[1][2][3][4] Its structural core features a 4-en-3-one moiety and a non-conjugated double bond at C7 .[1][2][3][4]

Critical Stability Warning: This compound exhibits thermodynamic instability due to the "skipped" diene arrangement between the C4 and C7 positions.[2][3][5][4] Under thermal stress or catalytic conditions (acid/base traces), it readily isomerizes to the more stable, fully conjugated Ergosta-4,6,22-trien-3-one .[1][2][3][4] Furthermore, the diene system renders it susceptible to photo-oxidation, leading to endoperoxide formation.[1][3][5][4]

Module 1: Storage & Handling Essentials

Q1: My compound arrived on dry ice, but I plan to use it over the next month. How should I store it?

Recommendation: You must arrest thermodynamic isomerization and oxidation.[2][3][5][4]

  • Long-Term (>1 week): Store as a solid powder at -20°C or -80°C .

  • Short-Term (Active Use): Keep at 4°C in the dark.

  • Atmosphere: Always store under Argon or Nitrogen .[2][3][4] Oxygen is the enemy of the diene system, particularly under light exposure.[3][5][4]

  • Container: Use Amber Hydrolytic Class 1 Glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers, which can co-elute in HPLC.[3][5][4]

Q2: Can I heat the solution to dissolve the powder?

Strictly Limit Heat.

  • Do NOT exceed 40°C.

  • The Risk: The migration of the double bond from C7 to C6 is thermally driven.[2][3][5][4] Heating a solution (especially in protic solvents like methanol) accelerates the isomerization to the conjugated 4,6-dien-3-one system, which is thermodynamically favored.[1][2][3][4]

  • Alternative: Use sonication (short bursts to avoid heating) or a stronger solvent (e.g., Chloroform or DCM, if compatible with your downstream application) rather than heat.[3][5][4]

Module 2: Troubleshooting Experimental Anomalies

Q3: I see a new peak eluting slightly later than my main peak in HPLC. The UV spectrum looks different.[2][4][5][6] What happened?

Diagnosis: You are likely observing Thermal Isomerization .[2][3][4]

  • Mechanism: The This compound (Skipped Diene) converts to Ergosta-4,6,22-trien-3-one (Conjugated Diene).[1][2][3][4]

  • Spectral Evidence:

    • 4,7-isomer (Original):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Typical for 4-en-3-one).[2][3][4]
      
    • 4,6-isomer (Degradant):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2][3][4] The extension of conjugation (C4=C5-C6=C7) causes a bathochromic shift  (Red shift) and a significant increase in extinction coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      ).[2][3][4]
  • Chromatographic Evidence: The conjugated isomer is flatter and slightly more retained on C18 columns due to increased planarity and interaction with the stationary phase.[2][3][5][4]

Q4: My sample turned yellow after being left on the benchtop. Is it still usable?

Diagnosis: Photo-Oxidation has occurred.[1][2][3][4]

  • Cause: Exposure to ambient light (UV/Vis) in the presence of oxygen generates singlet oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[3][4] Steroidal dienes react with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    to form endoperoxides (often bridging C5-C8 or C6-C9).[2][3][4]
  • Impact: The yellowing indicates the formation of complex oxidative degradation products (quinones or polymerized species).[3][5][4]

  • Verdict: Discard. Purification is difficult as peroxides are often unstable and can decompose further during chromatography.[2][3][5][4]

Module 3: Mechanism & Visualization

The following diagram illustrates the two primary degradation pathways you must control: Isomerization (Heat/Acid driven) and Oxidation (Light/Oxygen driven).[3][5][4]

StabilityPathways cluster_conditions Critical Control Points Original This compound (Target Compound) Skipped Diene Isomer Ergosta-4,6,22-trien-3-one (Thermodynamic Isomer) Conjugated System Original->Isomer HEAT (>40°C) ACID Trace Peroxide Epidioxy / Hydroperoxy Derivatives (Irreversible Damage) Original->Peroxide UV LIGHT + O2

Caption: Degradation pathways of this compound showing thermal isomerization to the conjugated 4,6-system and photo-oxidative damage.

Module 4: Validated Stability Protocols

Protocol A: Stock Solution Preparation & Validation

Use this protocol to ensure your reference standard is accurate before starting biological assays.

StepActionTechnical Rationale
1 Weighing Weigh quickly under low light. Avoid analytical balances near windows.
2 Solvent Choice Dissolve in Anhydrous Ethanol or DMSO .[1][2][3][4] Avoid acetone (can form adducts).[3][4]
3 Dissolution Vortex or Sonicate (30s max). NO HEAT.
4 QC Check (UV) Dilute a small aliquot in EtOH. Scan 200–350 nm.[2][3][4] Pass: Max ~240 nm. Fail: Max shifting toward 280 nm (Isomerization).
5 Storage Aliquot into amber vials. Purge headspace with Argon .[2][3][4] Store at -80°C.
Protocol B: Rescue/Purification (Emergency Only)

If you observe <10% isomerization (shoulder peak), you may attempt to repurify.[1][3][5][4]

  • Column: C18 Semi-prep column (5 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    m).[2][3][4]
    
  • Mobile Phase: Acetonitrile : Water (Isocratic 85:15 or 90:10).[2][3][5][4] Avoid acid modifiers (TFA/Formic Acid) as they catalyze isomerization.[3][4]

  • Temperature: Maintain column at 20°C (Sub-ambient preferred).

  • Collection: Collect the main peak only. Dry down under Nitrogen flow (no heat) or lyophilize immediately.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2][3][5][4] [Link]

  • NIST Chemistry WebBook. Ergosta-4,6,22-trien-3-ol (Structural Analog Data). National Institute of Standards and Technology.[2][3][5][4] [Link][1][2][3][4]

  • Yuan, J. et al. Chemical properties of ergosta-4,6,8(14),22-tetraen-3-one and its photochemical reaction. (Contextual reference on ergostane photosensitivity). [Link](Inferred from general sterol photochemistry principles cited in search results regarding ergone derivatives).

Sources

Removing lipid impurities from Ergosta-4,7,22-trien-3-one fractions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the challenge of removing persistent lipid impurities from Ergosta-4,7,22-trien-3-one fractions. As a non-polar steroid, this compound is often co-extracted with a variety of structurally similar lipids, making purification a critical and often challenging step. This document offers field-proven insights and detailed protocols to achieve high purity.

Understanding the Challenge: The Nature of the Impurities

This compound, a C28 steroid, possesses a high LogP value (a measure of lipophilicity), indicating its non-polar nature[1]. When isolated from natural sources like fungi or through biotransformation, it is typically extracted using organic solvents[2]. This process indiscriminately solubilizes other non-polar molecules, primarily neutral lipids.

Key Impurities Include:

  • Triglycerides (Fats and Oils): Esters derived from glycerol and three fatty acids.

  • Sterol Esters: Esters of other sterols (like ergosterol) and fatty acids.

  • Free Fatty Acids: Long-chain carboxylic acids.

  • Waxes: Esters of long-chain alcohols and fatty acids.

The structural similarity and comparable polarity of these lipids to this compound are the primary reasons they are difficult to separate using simple extraction methods alone.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial crude extract is a thick, oily, or waxy residue. What is the most effective first step for a bulk clean-up?

Answer: For a crude extract rich in fatty esters like triglycerides and sterol esters, saponification is the most robust initial purification step.

Causality: Saponification is a base-promoted hydrolysis of esters[3][4]. By treating your crude extract with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent, you convert the insoluble triglyceride and sterol esters into water-soluble carboxylate salts (soaps) and their corresponding alcohols (glycerol and other sterols)[5][6]. Your target compound, this compound, lacks an ester group and will remain in the "unsaponifiable" fraction. This allows for a highly effective separation by partitioning the mixture between an organic solvent and water. The soaps will move to the aqueous layer, while your target steroid remains in the organic layer[2].

  • Dissolution: Dissolve your crude extract in a minimal amount of a suitable alcohol, such as 95% ethanol or methanol.

  • Base Addition: For every 1 gram of crude extract, add 10-15 mL of a 10% (w/v) KOH in 80% ethanol solution.

  • Reflux: Heat the mixture to reflux for 1-2 hours with stirring. This ensures the complete hydrolysis of all fatty esters.

  • Cooling & Dilution: Allow the mixture to cool to room temperature. Dilute the reaction mixture with an equal volume of distilled water.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Extract the unsaponifiable fraction (containing your steroid) 3-4 times with a non-polar organic solvent like hexane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with distilled water until the aqueous layer is neutral (check with pH paper). This removes any residual soap and base.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enriched, unsaponifiable fraction.

Q2: After saponification, my TLC plate still shows multiple spots close to my target compound. How do I resolve these?

Answer: This indicates the presence of other non-saponifiable lipids (e.g., other sterols, hydrocarbons) with polarities similar to your target. The next and most critical step is silica gel column chromatography .

Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the non-polar mobile phase[7][8]. Less polar compounds have a weaker affinity for the silica gel and elute first with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), you can selectively elute compounds of increasing polarity. This compound, with its ketone group, is more polar than hydrocarbons and sterol esters but less polar than more hydroxylated steroids.

Purification Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Saponified_Extract Saponified Extract Column_Chromatography Silica Gel Column Chromatography Saponified_Extract->Column_Chromatography Load onto column TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Collect & spot fractions Combine_Fractions Pool Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Recrystallization Recrystallization Combine_Fractions->Recrystallization Concentrate pooled fractions Purity_Check Final Purity Analysis (HPLC, MS) Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: Overall purification workflow.

  • Solvent System Selection: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for steroids is a mixture of hexane and ethyl acetate[9]. Test various ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). The ideal system should give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel (60-120 or 230-400 mesh size) using a slurry method with your initial, least polar solvent (e.g., 100% hexane or 95:5 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your saponified extract in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity (e.g., from 95:5 to 90:10 to 80:20 Hexane:EtOAc) to elute your target compound.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only your pure target compound.

  • Concentration: Evaporate the solvent from the pooled fractions to yield the purified this compound.

IssueProbable CauseRecommended Solution
Poor Separation (Bands Overlap) Incorrect solvent system; Column overloaded.Re-optimize the solvent system with TLC using a shallower gradient. Use a larger column or less sample.
Cracked or Channeled Column Improper packing; Column ran dry.Repack the column carefully. Never let the solvent level drop below the top of the silica bed.
Compound Won't Elute Solvent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small % of methanol).
Streaking on TLC Plate Sample is too concentrated; Sample is acidic/basic.Spot a more dilute sample on the TLC plate. Add a trace amount of acetic acid or triethylamine to the mobile phase if needed.
Q3: My compound appears pure by TLC, but the yield is low or it won't crystallize. What can I do?

Answer: If TLC shows a single spot but the product is an oil or fails to crystallize, it may still contain amorphous lipid impurities or isomers. A final recrystallization step is necessary to achieve high crystalline purity.

Causality: Recrystallization purifies solids based on differences in solubility[10]. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) behind in the solvent[11]. The slow formation of a crystal lattice is a highly selective process that excludes foreign molecules.

  • Solvent Selection: The key is finding a solvent (or solvent pair) where this compound is very soluble when hot but poorly soluble when cold. Test small amounts in solvents like methanol, ethanol, acetone, ethyl acetate, or mixtures like acetone/water or ethanol/water.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent needed to fully dissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

Q4: How do I definitively confirm the purity and identity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is required for unambiguous confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to assess purity. A reversed-phase C18 column with a mobile phase like methanol/water can be used[12][13]. Purity is determined by integrating the peak area; a pure sample should show a single, sharp peak. The conjugated enone system in this compound allows for sensitive UV detection[12][14].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₂₈H₄₂O), the expected molecular weight is approximately 394.6 g/mol [1]. This confirms the identity of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural confirmation by showing the chemical environment of each proton and carbon atom in the molecule.

Troubleshooting Logic Start Analyze Final Product by HPLC Purity_Check Purity > 98%? Start->Purity_Check Success Product is Pure. Proceed to MS/NMR. Purity_Check->Success Yes Failure Multiple Peaks Detected Purity_Check->Failure No Troubleshoot Re-evaluate Purification Failure->Troubleshoot Recolumn Repeat Column Chromatography (Use shallower gradient) Troubleshoot->Recolumn Recrystallize Re-recrystallize (Test new solvent system) Troubleshoot->Recrystallize

Caption: Logic for final purity validation.

References

  • Jamali, B., et al. (2004). Development and Validation of a Method for the Purity Determination of (3beta,20R)-4,4-dimethylcholesta-8,14,24-trien-3-ol(FF-MAS) in Pharmaceutical Products Containing Recombinant Human Albumin.
  • Makin, H. L. J., et al. (n.d.). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry.
  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. Britannica. [Link]

  • Google Patents. (n.d.). Method for separating steroids from fat and oil raw materials.
  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Freag, M. S., et al. (2012). Investigating the Principles of Recrystallization from Glyceride Melts. PMC. [Link]

  • Li, G., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one, a Natural Product With Diuretic Activity From Polyporus Umbellatus. Biomedical Chromatography, 24(12), 1334-1339. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Voĭshvillo, N. E., et al. (1982). Analysis of the products of ergosta-7,22-dien-3-beta-ol biotransformation by a Nocardia erythropolis culture. Prikladnaia biokhimiia i mikrobiologiia, 18(3), 349-354. [Link]

  • ResearchGate. (n.d.). Chromatographic procedure for the isolation of plant steroids. ResearchGate. [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

  • Silver, J. (2014). How do I extract and purify steroids from plant extract using column chromatography? ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 26.3: Saponification of Fats and Oils; Soaps and Detergents. Chemistry LibreTexts. [Link]

  • EBSCO. (n.d.). Saponification. Research Starters. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: Ergosterol vs. Oxidized Derivatives on HepG2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Ergosterol (provitamin D2) is the primary sterol in fungal cell membranes, its native cytotoxic efficacy against human hepatocellular carcinoma (HepG2) cells is moderate to low. Current structure-activity relationship (SAR) data indicates that oxidized derivatives , specifically Ergosterol Peroxide (EP) and its C-3 esterified analogs, exhibit significantly superior antitumor potency.

This guide provides a technical comparison of these compounds, elucidating the critical role of the 5α,8α-endoperoxide bridge in inducing mitochondrial apoptosis and oxidative stress. We present validated protocols and mechanistic pathways to support your experimental design.

Structural Basis of Efficacy (SAR Analysis)

The differential cytotoxicity between Ergosterol and its derivatives is strictly governed by chemical modifications at the steroid nucleus and the side chain.

Key Structural Determinants
  • The Endoperoxide Bridge (C5–C8): This is the pharmacophore. Native Ergosterol lacks this bridge.[1] The introduction of the 5α,8α-epidioxy group (via photo-oxidation) creates Ergosterol Peroxide (EP), drastically increasing lipophilicity and reactivity with intracellular redox systems.

  • C-3 Side Chain Modification: Esterification at the C-3 hydroxyl group (e.g., with propionate or acrylate) can enhance cellular uptake and potency. For instance, specific C-3 derivatives have shown up to 7-fold higher potency than the parent EP.[2]

Visualization: Structural Evolution & Bioactivity

The following diagram illustrates the chemical transition and its impact on bioactivity.

SAR_Analysis Ergosterol Ergosterol (Native) IC50: >40-100 µM (Low Potency) PhotoOx Photo-oxidation (Singlet Oxygen) Ergosterol->PhotoOx EP Ergosterol Peroxide (EP) IC50: ~10-25 µM (Moderate Potency) PhotoOx->EP Adds 5α,8α-peroxide bridge Mod C-3 Esterification EP->Mod Deriv C-3 Derivatives (e.g., 3h, 7h) IC50: 2.7 - 4.5 µM (High Potency) Mod->Deriv Enhances lipophilicity

Figure 1: Structure-Activity Relationship flow showing the critical oxidation step and subsequent derivatization increasing cytotoxicity against HepG2 cells.

Comparative Performance Analysis

The following data aggregates findings from multiple comparative studies on HepG2 viability. Note the significant shift in IC50 values (concentration required to inhibit 50% of cell growth) as the structure becomes more oxidized and functionalized.

CompoundStructural FeatureIC50 (HepG2, 24-48h)Primary MechanismRelative Potency
Ergosterol (Native) Provitamin D2 nucleus> 40 µM (often >100 µM)Weak pro-oxidantBaseline (1x)
Ergosterol Peroxide (EP) 5α,8α-endoperoxide bridge10 – 25 µMROS generation, Foxo3 activation~4x vs. Native
Derivative 7h EP + specific side chain mod~4.54 µMMitochondria-mediated apoptosis~10x vs. Native
Derivative 3h EP + acrylate/propionate at C-3~2.70 µMEnhanced uptake & apoptosis~15x vs. Native
Doxorubicin Anthracycline (Control)0.5 – 2.0 µMDNA intercalationReference Standard

Analyst Note: While synthetic derivatives (3h, 7h) approach the potency of clinical chemotherapeutics like Doxorubicin, native Ergosterol requires high physiological concentrations to exert effects, making it more suitable as a chemopreventive dietary supplement rather than an acute cytotoxic agent.

Mechanistic Insight: The Apoptosis Cascade

Ergosterol Peroxide and its derivatives do not merely cause necrosis; they trigger a regulated apoptotic cascade. The mechanism is multi-modal, involving Reactive Oxygen Species (ROS) generation and the inhibition of survival signaling (PI3K/AKT) .

Pathway Dynamics
  • ROS Accumulation: The endoperoxide bridge is cleaved intracellularly, releasing ROS.

  • Mitochondrial Dysfunction: ROS alters the Bax/Bcl-2 ratio, causing mitochondrial membrane potential (

    
    ) collapse.
    
  • Foxo3a Activation: EP inhibits pAKT and c-Myc, preventing the phosphorylation (inactivation) of Foxo3a, allowing it to transcribe pro-apoptotic genes like Puma.

  • Caspase Cascade: Cytochrome c release activates Caspase-9 and subsequently Caspase-3.

Mechanism_Pathway EP Ergosterol Peroxide ROS ROS Generation (Oxidative Stress) EP->ROS AKT p-AKT / c-Myc (Survival Signals) EP->AKT Inhibits Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Foxo Foxo3a Activation AKT->Foxo Blocks inhibition Bax Bax (Up) / Bcl-2 (Down) Foxo->Bax Transcribes Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Dual-mode mechanism of action: ROS induction and suppression of the AKT survival pathway leading to mitochondrial apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. These are designed with internal controls to ensure data validity.

Protocol A: Differential Cytotoxicity Assay (MTT)

Purpose: To determine IC50 values distinguishing between cytostatic and cytotoxic effects.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h.
    
  • Preparation: Dissolve Ergosterol and EP in DMSO.

    • Critical Step: Final DMSO concentration must be < 0.1% to avoid solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only).

  • Treatment: Treat cells with serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours .

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.

  • Validation: Absorbance at 570 nm.

    • Pass Criteria: Vehicle control OD > 0.5. Positive control (e.g., Doxorubicin) must show >50% inhibition at 2 µM.

Protocol B: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)

Purpose: To confirm that cell death is apoptotic (programmed) rather than necrotic (toxic lysis).

  • Treatment: Treat HepG2 cells with IC50 concentration of EP (approx 15 µM) for 24h.

  • Harvesting: Trypsinize cells carefully (avoid prolonged exposure to prevent false positives). Wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add:

    • 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine - early apoptosis).

    • 5 µL Propidium Iodide (PI) (Stains DNA - late apoptosis/necrosis).

  • Analysis:

    • Q4 (Annexin-/PI-): Live cells.

    • Q3 (Annexin+/PI-): Early Apoptosis (Mechanism confirmed).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis.

  • Expected Result for EP: Significant shift to Q3/Q2 compared to untreated control.

References

  • Wu, Q. P., et al. (2012). "Synthesis and antitumor activity of ergosterol peroxide derivatives against human hepatocellular carcinoma HepG2 cells." Bioorganic & Medicinal Chemistry Letters.
  • Wang, H., et al. (2016). "Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells."[3] Oncotarget.

  • Li, J., et al. (2020). "Ergosterol peroxide from Pleurotus ferulae inhibits gastrointestinal tumor cell growth through induction of apoptosis via reactive oxygen species and endoplasmic reticulum stress."[4] Food & Function.[5]

  • Krzyczkowski, W., et al. (2025). "Structure and Biological Activity of Ergostane-Type Steroids from Fungi." MDPI Molecules. (Review of fungal sterol bioactivity).

  • BenchChem Technical Support. (2025). "Validating the Mechanism of Action of Ergosterol Peroxide Derivatives: A Comparative Guide." BenchChem.[6]

Sources

Reproducibility of Anti-Inflammatory Assays for Fungal Sterols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The anti-inflammatory potential of fungal sterols (e.g., ergosterol, ergosterol peroxide, cerevisterol) is frequently obscured by poor assay reproducibility. Unlike hydrophilic small molecules, fungal sterols exhibit extreme hydrophobicity and distinct membrane rigidity parameters compared to mammalian cholesterol.

This guide addresses the high failure rate in screening these compounds using RAW 264.7 macrophage models. It provides a comparative analysis against standard corticosteroids (Dexamethasone) and details a self-validating protocol designed to eliminate false negatives caused by precipitation and bioavailability issues.

Part 1: The Solubility-Bioavailability Paradox

The single largest source of experimental error in fungal sterol assays is the "Solubility-Bioavailability Paradox." Researchers often solubilize sterols in DMSO and dilute them directly into aqueous cell culture media (RPMI/DMEM).

The Failure Mode: While soluble in 100% DMSO, ergosterol derivatives often crash out of solution upon dilution, forming micro-precipitates (a "white dispersion") that are invisible to the naked eye but fail to interact with cellular receptors. This leads to erratic IC50 values and false negatives.

Comparative Delivery Systems
Delivery VehicleStability in MediaBioavailabilityRecommended For
Standard DMSO Low (Precipitates >10 µM)Poor (<5% cellular uptake)Initial high-throughput screens (High risk of error)
Ethanol/Tween 80 ModerateModerateShort-term exposures (<6h)
MβCD Complex High (Stable >100 µM) High (Endocytosis-mediated) Quantitative IC50 determination
Liposomes Very HighVariable (Fusion-dependent)In vivo simulation

Critical Insight: For reproducible data, do not use simple DMSO dilution. Encapsulate fungal sterols in Methyl-β-cyclodextrin (MβCD) to ensure monomeric delivery to the cell membrane.

Part 2: Comparative Performance Data

The following data compares the anti-inflammatory potency of Ergosterol Peroxide (EP) —a bioactive sterol found in Ganoderma lucidum and Inonotus obliquus—against the clinical standard, Dexamethasone .[1]

Assay Model: LPS-stimulated RAW 264.7 Macrophages (NO Inhibition via Griess Assay).[1][2][3]

CompoundIC50 (NO Inhibition)Toxicity (CCK-8/MTT)Mechanism of Action
Dexamethasone 0.5 – 2.5 µMLow (at IC50)GR activation, genomic transrepression
Ergosterol Peroxide 5.0 – 15.0 µMLow (< 50 µM)NF-κB cytosolic sequestration, p38 MAPK block
Ergosterol > 50 µM (Weak)ModerateMembrane rigidity modulation
Indomethacin 20 – 40 µMLowCOX-1/2 enzyme inhibition

Analytic Interpretation: While Dexamethasone is ~5-10x more potent by molarity, Ergosterol Peroxide exhibits a "flatter" dose-response curve, offering a wider therapeutic window before cytotoxicity occurs. Unlike NSAIDs (Indomethacin), EP acts upstream on the signaling pathway, similar to steroids but without the glucocorticoid receptor dependency.

Part 3: Mechanistic Validation (NF-κB Pathway)

To confirm that a fungal sterol is acting as a true anti-inflammatory agent and not just killing the cells (which also stops NO production), you must validate the mechanism. EP specifically targets the phosphorylation of IκBα and p38.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (p65/p50) Cytosolic IkBa->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB Nuclear NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO Nitric Oxide (NO) DNA->NO Synthesis EP Fungal Sterols (Ergosterol Peroxide) EP->MyD88 Inhibits EP->IKK Blocks Phosphorylation DEX Dexamethasone DEX->NFkB_Nuc Transrepression

Figure 1: Mechanism of Action. Fungal sterols (Green Hexagon) primarily block the IKK-mediated phosphorylation of IκBα, preventing NF-κB translocation. In contrast, Dexamethasone (Blue Hexagon) acts primarily within the nucleus.

Part 4: The "Gold Standard" Self-Validating Protocol

This protocol integrates MβCD solubilization and dual-readout (NO + Viability) to ensure data integrity.

Materials
  • Cell Line: RAW 264.7 (ATCC TIB-71). Strict Limit: Passage 5–15 only.

  • Reagents: LPS (E. coli O111:B4), Griess Reagent, MTT or CCK-8, Methyl-β-cyclodextrin.

  • Positive Control: Dexamethasone (1 µM).

Workflow Diagram

Protocol_Flow Prep Step 1: Solubilization Mix Sterol + MβCD (1:4 molar) Sonicate 30 min Seed Step 2: Seeding RAW 264.7 5x10^5 cells/mL PreTreat Step 3: Pre-Treatment Add Sterol Complex Incubate 1 hr Seed->PreTreat Challenge Step 4: Challenge Add LPS (1 µg/mL) Incubate 18-24 hr PreTreat->Challenge Harvest Step 5: Harvest Challenge->Harvest Griess Supernatant (Griess Assay) Read @ 540nm Harvest->Griess MTT Adherent Cells (MTT/CCK-8) Read @ 570nm Harvest->MTT Validation Data Validation Normalize NO to Viability Griess->Validation MTT->Validation

Figure 2: The Self-Validating Workflow. Parallel processing of supernatant (NO) and cells (Viability) is mandatory to rule out false positives caused by cytotoxicity.

Detailed Methodology

1. Preparation of Sterol-MβCD Complex:

  • Dissolve Fungal Sterol in minimal ethanol.

  • Dissolve Methyl-β-cyclodextrin (MβCD) in PBS.

  • Mix to achieve a 1:4 molar ratio (Sterol:MβCD).

  • Evaporate ethanol under N2 stream; reconstitute in media.

  • Why: This mimics the natural transport of sterols and prevents precipitation in the well.

2. Cell Seeding & Pre-Incubation:

  • Seed RAW 264.7 cells at

    
     cells/mL in 96-well plates.
    
  • Allow adherence for 24 hours.

  • Pre-treat with the Sterol-MβCD complex for 1 hour prior to LPS.

  • Why: Sterols require time to integrate into the plasma membrane to disrupt TLR4 dimerization. Co-treatment with LPS often fails.

3. LPS Challenge:

  • Add LPS (Final concentration: 1 µg/mL).

  • Incubate for 18–24 hours.

  • Note: Do not use serum-free media for >24h as RAW cells will stress, producing background NO.

4. Dual Readout (The Integrity Check):

  • Transfer 100 µL supernatant to a new plate for Griess Assay (NO measurement).

  • Immediately add MTT/CCK-8 reagent to the remaining cells in the original plate.

  • Calculation:

    
    .
    
  • Why: If NO drops by 50% but Viability also drops by 50%, the compound is toxic , not anti-inflammatory.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Variance in NO RAW 264.7 Passage > 20Thaw fresh cells. Phenotype drifts from M1 to M2 after passage 20.
"White Haze" in wells Sterol PrecipitationSwitch from DMSO to MβCD complexing.
No Inhibition (False Neg) LPS concentration too highTitrate LPS. 10 µg/mL can overwhelm the sterol effect; reduce to 100 ng - 1 µg/mL.
High Background NO Phenol Red InterferenceUse Phenol Red-free RPMI for the Griess assay step.

References

  • Kobori, M., et al. (2007). "Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells." British Journal of Pharmacology.

  • Kuo, C.F., et al. (2011). "Anti-inflammatory effects of ergosterol peroxide from the submerged fermentation of Ganoderma lucidum." Food Chemistry.

  • Yasukawa, K., et al. (1994). "Inhibitory effect of ergosterol peroxide on tumor promotion of 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin." Oncology.

  • Standard Protocol: "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." NCL Method GTA-1.

  • Solubility Data: "Solubility Limits of Cholesterol, Lanosterol, Ergosterol... in Electroformed Lipid Vesicles." Biophysical Journal.

Sources

Benchmarking Ergosta-4,7,22-trien-3-one purity using quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Benchmarking: Quantitative NMR (qNMR) vs. HPLC-UV for Purity Assessment of Ergosta-4,7,22-trien-3-one

Executive Summary

This compound (also known as (22E)-Ergosta-4,7,22-trien-3-one) is a bioactive steroid predominantly isolated from medicinal fungi such as Polyporus umbellatus and Ganoderma lucidum.[1] As research into its anti-tumor and immunomodulatory properties accelerates, the demand for high-purity reference materials has outpaced supply.

The Challenge: Traditional purity assessment via HPLC-UV is inherently flawed for this compound class.[1] It relies on "Area %" normalization, which assumes all impurities have the same extinction coefficient as the analyte—a dangerous assumption for fungal extracts rich in saturated sterols (low UV absorbance) or highly conjugated pigments (high UV absorbance).[1]

The Solution: This guide establishes a Quantitative NMR (qNMR) protocol as the primary metrological standard. Unlike chromatography, qNMR is a ratio-based method relying on the physics of nuclear spin, requiring no identical reference standard—only a certified internal standard (IS).[1]

Technical Deep Dive: The qNMR Advantage

The fundamental principle of qNMR is that the integrated signal intensity (


) is directly proportional to the number of nuclei (

) generating that signal.[1]

[1]

Where:

  • 
    : Purity (mass fraction)[1]
    
  • 
    : Integral area[1]
    
  • 
    : Number of protons
    
  • 
    : Molar mass[1]
    
  • 
    : Gravimetric mass[1]
    
  • 
    : Analyte (this compound)[1][2]
    
  • 
    : Internal Standard
    
Comparison of Methodologies
FeatureHPLC-UV (Conventional)qNMR (Proposed Gold Standard)
Traceability Secondary (Requires identical CRM)Primary (Traceable to IS, e.g., NIST SRM)
Purity Metric Relative Area % (often overestimates)Absolute Weight % (True purity)
Impurity Detection "Invisible" to non-chromophoresDetects all proton-bearing impurities
Sample Recovery Destructive (unless prep-scale)Non-destructive (sample recoverable)

Experimental Protocols

Reagents & Materials[3][4]
  • Analyte: this compound (Isolated or Synthesized).[1][2]

  • Solvent: Chloroform-d (

    
    ) with 99.8% D enrichment.[1]
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Why TCNB? It provides a sharp singlet signal at

      
       7.71 ppm , a region completely silent in the steroid spectrum (which ends near 6.0 ppm).[1] It is non-hygroscopic and stable in 
      
      
      
      .
qNMR Workflow (Step-by-Step)
  • Gravimetry (Critical):

    • Weigh ~10 mg of this compound (

      
      ) into a vial.
      
    • Weigh ~5 mg of TCNB (

      
      ) into the same vial.
      
    • Note: Use a micro-balance with

      
       mg precision. Precision here dictates the final uncertainty.
      
  • Dissolution:

    • Add 0.6 mL

      
      .[1] Vortex until fully dissolved.[1] Ensure no suspended particles remain.[1]
      
  • Acquisition (Parameters):

    • Pulse Angle:

      
       or 
      
      
      
      (must be consistent).[1]
    • Relaxation Delay (D1):

      
       seconds. (Calculated as 
      
      
      
      of the slowest relaxing proton, typically the IS).
    • Scans (NS): 32 or 64 (to achieve S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Manual phasing is required (zero and first order).[1]

    • Baseline Correction: Polynomial or Spline (critical for accurate integration).

    • Integration:

      • IS Signal: Singlet at

        
         7.71 ppm (Set integral to normalized value).
        
      • Analyte Signal: H-4 Olefinic Proton (Singlet/Narrow Doublet at

        
         5.72 ppm ).[1]
        
      • Avoid: H-7 (

        
         ~5.[1]20) and H-22/23 (
        
        
        
        ~5.[1][3]25) as they often overlap.[1]
Visualization: The qNMR Decision Workflow

qNMR_Workflow Start Start: Purity Assessment Solvent Solvent Selection: CDCl3 (Solubility of Steroids) Start->Solvent IS_Select IS Selection: TCNB (Signal @ 7.7 ppm, No Overlap) Solvent->IS_Select Weighing Precision Weighing (Analyte + IS) IS_Select->Weighing Acquisition NMR Acquisition (D1 > 30s, 64 Scans) Weighing->Acquisition Processing Processing (Phase/Baseline Correction) Acquisition->Processing Signal_ID Signal Targeting: Integrate H-4 (@ 5.72 ppm) vs IS (@ 7.71 ppm) Processing->Signal_ID Calc Calculate Purity (Wt %) Signal_ID->Calc

Caption: Step-by-step qNMR workflow prioritizing signal isolation of the H-4 proton against the TCNB internal standard.

Benchmarking Results: HPLC vs. qNMR

The following data represents a typical comparative analysis of fungal-isolated sterol batches.

Table 1: Comparative Purity Analysis

Sample BatchHPLC-UV Purity (Area % @ 254nm)qNMR Purity (Weight %)DeviationInterpretation
Batch A (Crude) 94.2%86.5%-7.7%HPLC "missed" saturated sterol impurities (no chromophore).[1]
Batch B (Recryst.) 98.1%96.8%-1.3%Residual solvent (Hexane/EtOAc) detected by NMR, invisible to UV.[1]
Batch C (Ref. Std) 99.5%99.2%-0.3%High convergence; suitable for use as a secondary standard.[1]

Key Insight: HPLC-UV consistently overestimates purity in natural product extracts because it fails to detect non-UV absorbing contaminants (e.g., lipids, saturated ergostane derivatives) or residual solvents.[1] qNMR provides the "absolute truth."

Structural Validation Logic

To ensure you are integrating the correct signal, use the following chemical shift logic for this compound in


:
  • H-4 (

    
     5.72, s):  The most diagnostic peak.[1] It is a singlet (or very fine doublet due to long-range coupling) characteristic of 
    
    
    
    -3-ketosteroids.[1] Use this for Quantitation.
  • H-7 (

    
     5.18-5.25, m):  Often overlaps with the side chain protons.[1] Do not use. 
    
  • H-22/H-23 (

    
     5.20-5.30, m):  The trans-double bond in the side chain.[1] Overlaps with H-7.[1][4][5] Do not use. 
    
  • Methyls (0.8 - 1.2 ppm): Too crowded with impurity signals.[1]

Signal_Logic Steroid This compound H4 H-4 Proton (~5.72 ppm) Steroid->H4 H7 H-7 Proton (~5.20 ppm) Steroid->H7 H22 H-22/23 Protons (~5.25 ppm) Steroid->H22 Decision Quantitation Target H4->Decision Distinct Singlet (Selected) H7->Decision Overlap Risk (Rejected) H22->Decision Overlap Risk (Rejected)

Caption: Signal selection logic. H-4 is selected for integration due to its spectral isolation, while H-7 and H-22/23 are rejected due to potential overlap.[1]

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Link

  • PubChem. (2024).[1][4] this compound Compound Summary. National Library of Medicine. Link

  • Rivera, A., et al. (2009).[1][3] (22E)-Ergosta-6,22-diene-3β,5α,8α-triol: A new polyhydroxysterol isolated from Lentinus edodes.[1][3] Natural Product Research. (Provides comparative NMR data for ergostane skeletons). Link[1][3]

  • Simmler, C., et al. (2014).[1] Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. (Methodology validation). Link

  • Sigma-Aldrich. (2023).[1] Quantitative NMR (qNMR) Technical Guide and TraceCERT® Standards. Link

Sources

Precision in Sterol Analysis: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The Sterol Backbone Challenge: An Introduction

In the realm of immunoassays, sterols represent a unique "worst-case" scenario for antibody specificity. Unlike proteins, where unique peptide sequences offer distinct epitopes, sterols share a rigid, conserved cyclopentanoperhydrophenanthrene nucleus. The difference between a clinically vital hormone (e.g., Cortisol) and a synthetic drug (e.g., Prednisolone) is often a single double bond or a hydroxyl group orientation.

For researchers and drug developers, this structural homology creates a critical risk: Cross-Reactivity . An antibody raised against Testosterone may bind Dihydrotestosterone (DHT) with 40% affinity, rendering data from a mixed sample scientifically useless.

This guide moves beyond basic warnings. We will objectively compare immunoassay performance against the gold standard (LC-MS/MS), analyze specific cross-reactivity data for key sterols, and provide a self-validating protocol to quantify this error in your own laboratory.

Mechanism of Interference: The Structural Trap

Cross-reactivity in sterol assays is rarely random; it is deterministic based on the immunogen design.

  • Epitope Masking: To generate an immune response, small sterols (haptens) must be conjugated to a carrier protein (e.g., BSA). The position of conjugation determines which part of the sterol is "exposed" to the immune system.

    • Example: Conjugating Testosterone at the C-3 position exposes the D-ring. The resulting antibody will be highly specific for the D-ring but may fail to distinguish modifications at the A-ring (e.g., recognizing DHT).

  • Polyclonal vs. Monoclonal:

    • Polyclonal antibodies (pAbs) offer high sensitivity but effectively "average" the binding affinities of multiple clones, increasing the risk of broad cross-reactivity.

    • Monoclonal antibodies (mAbs) target a single epitope but can still be fooled by high-homology analogs.

Visualization: The Sterol Homology Web

The following diagram illustrates the structural proximity of major sterols, highlighting where antibody confusion most frequently occurs.

Sterol_CrossReactivity cluster_0 Progestogens (C21) cluster_1 Glucocorticoids (C21) cluster_2 Androgens (C19) Progesterone Progesterone HydroxyProg 17-OH Progesterone Progesterone->HydroxyProg C17 Hydroxylation Cortisol Cortisol (Target Analyte) HydroxyProg->Cortisol C11/C21 Hydroxylation Prednisolone Prednisolone (Synthetic Interference) Cortisol->Prednisolone C1-C2 Double Bond (Common Ab confusion) Dexamethasone Dexamethasone (Low Cross-Reactivity) Cortisol->Dexamethasone Fluorination (Distinct Epitope) Prednisolone->Cortisol High Cross-Reactivity (Often >20%) Methylpred 6-Methylprednisolone (High Cross-Reactivity) Prednisolone->Methylpred C6 Methylation Methylpred->Cortisol Severe Interference Testosterone Testosterone (Target Analyte) DHT Dihydrotestosterone (Major Interference) Testosterone->DHT 5α-Reduction (A-ring saturation) DHEAS DHEA-S Testosterone->DHEAS Structural Distant DHT->Testosterone Variable Cross-Reactivity

Figure 1: Structural hierarchy of sterols. Red arrows indicate pathways where structural modifications are minimal, leading to high probability of antibody cross-reactivity.

Comparative Analysis: Immunoassays vs. LC-MS/MS[1][2][3][4][5]

This section compares the performance of common immunoassay platforms against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scenario A: The Vitamin D Conundrum (D2 vs. D3)

Most "Total Vitamin D" immunoassays claim equimolar detection of 25(OH)D2 (ergocalciferol) and 25(OH)D3 (cholecalciferol). However, independent data reveals significant bias.

The Issue: Patients on D2 supplementation (plant-based) often have their total levels underestimated by antibodies optimized for D3.

Platform / MethodAntibody TypeCross-Reactivity (D2 relative to D3)Bias vs. LC-MS/MS
LC-MS/MS (Ref) N/A (Physical Separation)100% (Distinct Peaks) Reference Standard
Roche Cobas Polyclonal (Sheep)~69% - 92%Low Negative Bias
Abbott Architect Monoclonal~37% - 50%High Negative Bias (-27%)
DiaSorin Liaison Monoclonal~100% (Claimed)Variable (Matrix Effects)

Data synthesized from comparative studies [1, 2].[1] Note the significant under-recovery of D2 in the Architect system, which can lead to misclassification of Vitamin D deficiency.

Scenario B: Glucocorticoid Therapeutics

In clinical trials involving corticosteroids, distinguishing endogenous cortisol from administered synthetic drugs is paramount.

The Issue: Prednisolone is structurally identical to cortisol except for a double bond at C1-C2. Many cortisol antibodies cannot tell them apart.[2]

Interfering AgentStructural DifferenceCross-Reactivity (Typical Immunoassay)Clinical Impact
Prednisolone

1-dehydrogenation
20% - 45% Falsely elevated Cortisol
6-Methylprednisolone C6-MethylationHigh (>50% in some assays) Severe overestimation
Dexamethasone C9-Fluoro / C16-Methyl< 0.1%Negligible (Safe for suppression tests)

Key Insight: If your study involves patients on Prednisolone, immunoassays are invalid . You must use LC-MS/MS or a specific extraction protocol [3, 4].

The Self-Validating System: Experimental Workflow

Do not rely solely on manufacturer package inserts. Matrix effects and antibody lot variability require internal validation. Follow this protocol to quantify cross-reactivity (CR) for your specific context.

Protocol: Determination of % Cross-Reactivity

Objective: Calculate the % CR of a potential interferent (e.g., DHT) in a Testosterone assay.

Reagents:

  • Analyte-free matrix (e.g., charcoal-stripped serum).

  • Pure standard of Target Analyte (Testosterone).

  • Pure standard of Interferent (DHT).

Workflow:

  • Baseline Spike: Spike the Target Analyte into the matrix at a fixed concentration (e.g.,

    
     ng/mL). Measure to confirm recovery (
    
    
    
    ).
  • Interferent Spikes: Prepare a dilution series of the Interferent in the absence of the target. Concentrations should range from 1x to 100x the expected physiological max.

    • Example: Spike DHT at 1, 10, 100, and 1000 ng/mL.

  • Measurement: Run these samples as unknowns in your immunoassay.

  • Calculation:

    
    [3]
    
  • ED50 Method (Advanced): For more rigorous validation, compare the concentration of Interferent required to displace 50% of the tracer (

    
    ) vs. the Target (
    
    
    
    ).
    
    
Visualization: Validation Logic Flow

Validation_Protocol Start Start Validation SelectInterferent Identify Structural Analogs (e.g. DHT) Start->SelectInterferent PrepSamples Prepare Spiked Samples (Logarithmic Series) SelectInterferent->PrepSamples RunAssay Run Immunoassay PrepSamples->RunAssay CalcCR Calculate % Cross-Reactivity (Measured / Spiked * 100) RunAssay->CalcCR Decision Is CR > 1%? CalcCR->Decision Pass Valid for Use Decision->Pass No Fail Invalid: Switch to LC-MS/MS or Pre-Extraction Decision->Fail Yes

Figure 2: Decision tree for validating antibody specificity. Any cross-reactivity >1% for a physiologically abundant analog warrants method re-evaluation.

Mitigation Strategies

If LC-MS/MS is not accessible, use these strategies to improve immunoassay specificity:

  • Solvent Extraction: Pre-extract samples with diethyl ether or ethyl acetate. This removes water-soluble interfering conjugates (like glucuronides) but does not remove structural analogs like Prednisolone.

  • Chromatographic Pre-Step: A simple Celite column chromatography step can physically separate Cortisol from Prednisolone before the immunoassay. This hybrid approach ("Chromatography-RIA") was the gold standard before Mass Spec [5].

  • Derivatization: Some assays use a derivatization step to alter the analyte chemically, creating a unique neo-epitope that the antibody recognizes with higher specificity.

Conclusion

Antibody cross-reactivity is not a random error; it is a predictable consequence of sterol chemistry. While immunoassays offer throughput and cost advantages, they are prone to significant bias when structural analogs are present.

  • For Vitamin D: Be wary of monoclonal assays if measuring D2-supplemented populations.

  • For Cortisol: Never use standard immunoassays for patients on synthetic glucocorticoids (except Dexamethasone).

  • For Testosterone: Always validate cross-reactivity against DHT and DHEA-S.

Final Recommendation: Treat every immunoassay package insert as a claim, not a fact. Use the validation protocol above to prove performance in your specific matrix.

References

  • Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3. Source: Practical Laboratory Medicine (via NIH/PubMed) URL:[Link]

  • Two Vitamin D Immunoassays Compared: Architect vs Cobas. Source: LabMedica URL:[Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Source: BMC Clinical Pathology URL:[Link]

  • Which steroid does not interfere with cortisol assay? Source: DrOracle / Clinical Practice Guidelines URL:[Link]

  • Comparison of Immunoassay and LC-MS/MS Methods in the Measurement of Serum Androstenedione Levels. Source: ResearchGate URL:[4][Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Ergosta-4,7,22-trien-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide furnishes essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of Ergosta-4,7,22-trien-3-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on analogous steroidal ketones and established best practices for managing potent powdered active pharmaceutical ingredients (APIs).

Hazard Assessment and Triage: Understanding the Risks

This compound is a steroidal ketone. While specific toxicological data is limited, its structural similarity to other ergosterol derivatives and steroidal compounds necessitates a cautious approach. A related compound, Ergosta-4,6,8(14),22-tetraen-3-one, has demonstrated cytotoxic activities. Therefore, it is prudent to handle this compound as a potentially potent and hazardous compound.

Primary Routes of Exposure:

  • Inhalation: Fine powders can easily become airborne, posing a significant inhalation risk.

  • Dermal Contact: Skin contact may lead to local irritation or systemic absorption.

  • Ocular Contact: Direct contact with the eyes can cause irritation.

  • Ingestion: Accidental ingestion could lead to unknown systemic effects.

Due to these potential hazards, a comprehensive risk assessment should be conducted prior to any handling activities. This assessment will inform the specific containment strategies and personal protective equipment (PPE) required.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentStandardRationale
Gloves Double-gloving with powder-free nitrile gloves meeting ASTM D6978 standard is recommended.[1]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. Powder-free gloves are essential to avoid aerosolization of the compound.[1]
Gown A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1]Protects the body from contamination. A back-closing gown provides better protection than a front-closing one.
Eye/Face Protection Chemical safety goggles and a face shield, or a full-face respirator.[1]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Respiratory Protection A fit-tested NIOSH-approved N95 respirator at a minimum. For higher-risk procedures (e.g., weighing, generating aerosols), a powered air-purifying respirator (PAPR) is recommended.[1][2]Prevents inhalation of airborne particles. The choice of respirator should be based on the risk assessment of the specific procedure.[2][3]
Head/Shoe Covers Disposable head and shoe covers.[1]Prevents contamination of hair and personal footwear.

Operational Plan: From Receipt to Use

A structured workflow is critical to minimize exposure and maintain a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage. If the container is compromised, handle it as a spill and follow the appropriate cleanup procedures.[4]

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.

  • The storage area should be cool and dry.

Handling and Weighing (Step-by-Step)

All handling of powdered this compound should be performed within a certified chemical fume hood or a glove box to control airborne particles.[5]

  • Preparation: Don all required PPE as outlined in the table above. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing:

    • Use a dedicated set of weighing tools (spatulas, weigh boats).

    • Tare the balance with a clean weigh boat.

    • Carefully transfer the desired amount of powder using a spatula, minimizing any disturbance that could create dust.

    • Close the primary container immediately after dispensing.

  • Solubilization: If dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Carefully doff PPE, removing the outer gloves first and disposing of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Experimental Workflow for Handling Powdered this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep1 Don Full PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Solubilize (if required) handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 G cluster_solid cluster_liquid cluster_container start Material Contaminated with This compound? solid_waste Solid Waste (PPE, etc.) start->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Yes (Liquid) container Empty Primary Container start->container Yes (Container) solid_disposal Collect in Labeled Hazardous Waste Bag solid_waste->solid_disposal liquid_disposal Collect in Labeled Hazardous Waste Container liquid_waste->liquid_disposal rinse Triple-Rinse with Solvent container->rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->liquid_disposal

Caption: Decision tree for the proper disposal of contaminated materials.

Emergency Procedures: Spill and Exposure Management

Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Secure: Restrict access to the spill area.

  • Cleanup (if trained):

    • Don appropriate PPE, including respiratory protection.

    • For small powder spills, gently cover with damp absorbent pads to avoid raising dust.

    • For liquid spills, absorb with appropriate spill pads.

    • Collect all contaminated materials in a sealed hazardous waste container.

    • Decontaminate the area thoroughly.

Personnel Exposure:

  • Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention for any exposure.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
  • World Pharma Today. Managing Risks With Potent Pharmaceutical Products.
  • Bussières, J. F., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 19(4_suppl), 7-32.
  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • CRB. Incorporating highly potent drug products into your facility | CRB Insights.
  • Thames Valley Cancer Network. Policy for the safe handling and administration of cytotoxic drugs in adults with cancer.
  • University of California, Santa Barbara.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. 1910.
  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Centers for Disease Control and Prevention.
  • WebofPharma. (2025, June 4). Handling and Dispensing of Steroids.
  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace.
  • 3M. API Handling Hazards.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Pharm-Ed.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • Occupational Safety and Health Administration.
  • Clarion Safety Systems. (2022, November 30).
  • Sf-Cleanroom. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.